Product packaging for Nevirapine Dimer(Cat. No.:CAS No. 1391054-30-0)

Nevirapine Dimer

Cat. No.: B587509
CAS No.: 1391054-30-0
M. Wt: 530.592
InChI Key: VFSORHKBMAYNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Nevirapine Dimer is a specialized chemical tool designed for investigative studies on the HIV-1 reverse transcriptase (RT). HIV-1 RT functions as a heterodimer, and its dimerization is a critical step for enzymatic activity and viral replication . This compound is derived from Nevirapine, a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts by allosterically inhibiting the RT enzyme . The dimeric form is of significant research value for exploring the structural dynamics of RT dimerization, a process that can be influenced by NNRTIs . Researchers can utilize this compound to probe mechanisms of enzyme inhibition that may differ from the monomeric drug, to investigate the stabilization of specific RT conformations, and to study potential pathways for overcoming drug resistance. Its primary application is in biochemical, biophysical, and virological research aimed at advancing the understanding of HIV pathogenesis and developing novel antiviral strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26N8O2 B587509 Nevirapine Dimer CAS No. 1391054-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSORHKBMAYNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-30-0
Record name Nevirapine dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEVIRAPINE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nevirapine Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a nevirapine dimer, a known impurity and potential degradation product of the non-nucleoside reverse transcriptase inhibitor, nevirapine. This document details the identity of the dimer, outlines experimental protocols for its formation and analysis, and presents a framework for its detailed characterization.

Introduction

Nevirapine is a critical component in the combination therapy for HIV-1 infection. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is essential for ensuring safety and efficacy. One such impurity is a dimeric species of nevirapine. This guide focuses on the primary this compound identified as 11,11'-Dicyclopropyl-4,4'-dimethyl-5,5',11,11'-tetrahydro-6H,6'H-9,9'-bidipyrido[3,2-b:2',3'-e][1][2]diazepine-6,6'-dione , also recognized as Nevirapine EP Impurity D .

The formation of this dimer is likely a result of synthetic side-reactions or degradation under stress conditions such as exposure to light, heat, or oxidative agents. Understanding the pathways of its formation and its complete structural and physicochemical properties is crucial for the development of robust manufacturing processes and stable formulations of nevirapine.

Synthesis and Formation

Experimental Protocol: Forced Degradation of Nevirapine

This protocol is based on established methods for forced degradation studies of nevirapine and is designed to generate degradation products, including potential dimers, for characterization.

Objective: To generate and identify degradation products of nevirapine under various stress conditions.

Materials:

  • Nevirapine API

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Equipment:

  • Calibrated analytical balance

  • Volumetric flasks

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • HPLC system with UV or PDA detector

  • LC-MS/MS system

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve nevirapine in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Degradation:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N HCl.

    • Heat the mixture at 80°C in a water bath for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

  • Base Degradation:

    • To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH.

    • Heat the mixture at 80°C in a water bath for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

  • Thermal Degradation:

    • Keep the solid nevirapine API in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose the solid nevirapine API to UV light (254 nm) in a photostability chamber for 48 hours.

    • Dissolve the stressed sample in methanol and dilute with mobile phase to a final concentration of 100 µg/mL for analysis.

  • Analysis:

    • Analyze all samples by HPLC and LC-MS/MS to identify and quantify the degradation products.

    • Isolate the dimeric impurity using preparative HPLC for further structural elucidation by NMR and other spectroscopic techniques.

Characterization

A complete characterization of the this compound is essential for its unequivocal identification and for understanding its potential impact. The following sections detail the analytical methods and expected data for the characterization of Nevirapine EP Impurity D.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate the this compound from the parent drug and other impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation:

CompoundRetention Time (min)Relative Retention Time (RRT)
NevirapineValue not available in public literature1.00
This compoundValue not available in public literatureValue not available in public literature
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dimer.

Experimental Protocol: LC-MS/MS Analysis

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer

  • Collision Energy: Varied to obtain optimal fragmentation

Data Presentation:

CompoundMolecular Formula[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Key Fragments (m/z)
This compoundC₃₀H₂₆N₈O₂Value not available in public literature531.2257Values not available in public literature
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive identification of the dimer.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Spectrometer: 400 MHz or higher

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Data Presentation:

¹H NMR Data

Chemical Shift (ppm) Multiplicity Integration Assignment

| Values not available in public literature | | | |

¹³C NMR Data

Chemical Shift (ppm) Assignment

| Values not available in public literature | |

Visualizations

Logical Workflow for Formation and Characterization

cluster_formation Formation of this compound cluster_characterization Characterization of this compound Nevirapine API Nevirapine API Forced Degradation Forced Degradation Nevirapine API->Forced Degradation Stress Conditions (Heat, Light, Acid, Base, Oxidation) Stressed Sample Stressed Sample Forced Degradation->Stressed Sample HPLC Analysis HPLC Analysis Stressed Sample->HPLC Analysis Separation Isolation Isolation HPLC Analysis->Isolation Preparative HPLC Isolated Dimer Isolated Dimer Isolation->Isolated Dimer LC-MS Analysis LC-MS Analysis Isolated Dimer->LC-MS Analysis Molecular Weight and Fragmentation NMR Analysis NMR Analysis Isolated Dimer->NMR Analysis Structural Details Structural Elucidation Structural Elucidation LC-MS Analysis->Structural Elucidation NMR Analysis->Structural Elucidation

Caption: Workflow for the formation and characterization of the this compound.

Characterization Techniques Relationship

cluster_techniques Characterization Techniques This compound This compound HPLC HPLC Separation and Purity This compound->HPLC MS Mass Spectrometry Molecular Weight Fragmentation This compound->MS NMR NMR Spectroscopy Connectivity 3D Structure This compound->NMR

Caption: Relationship between the this compound and key characterization techniques.

Conclusion

The synthesis and characterization of the this compound, an important process-related impurity and potential degradation product, are critical for ensuring the quality and safety of nevirapine drug products. While a direct synthesis protocol is not publicly documented, this guide provides a comprehensive framework for its formation through forced degradation studies and its subsequent characterization using modern analytical techniques. The detailed experimental protocols and data presentation formats outlined herein serve as a valuable resource for researchers, scientists, and drug development professionals working with nevirapine. Further research to populate the specific quantitative data in the provided tables will contribute to a more complete understanding of this dimeric impurity.

References

Illuminating the Nevirapine Dimer: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of nevirapine and its dimeric forms. Understanding the three-dimensional architecture of these molecules is paramount for comprehending their physicochemical properties, informing drug development strategies, and ensuring the quality and stability of the active pharmaceutical ingredient. This document details the experimental protocols for key analytical methods, presents quantitative data in a structured format, and visualizes experimental workflows for enhanced clarity.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of crystalline solids, providing unambiguous information on bond lengths, bond angles, and conformational geometry. Centrosymmetric, hydrogen-bonded nevirapine dimers have been observed in various crystal structures, often in solvated forms.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for the crystallographic analysis of a nevirapine dimer is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of nevirapine. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling crystallization.[2][3] The choice of solvent is critical and can influence the resulting crystal form and the inclusion of solvent molecules in the crystal lattice.[1]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Crystallographic information for nevirapine and its solvates, some of which contain dimers, has been deposited in the Cambridge Crystallographic Data Centre (CCDC).[1]

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition and Analysis recrystallization Recrystallization of Nevirapine crystal_selection Single Crystal Selection recrystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the chemical environment, connectivity, and spatial proximity of atoms. Both 1D and 2D NMR experiments are crucial for the structural analysis of nevirapine and its dimers.

Experimental Protocol: 1D and 2D NMR

The following outlines a general protocol for NMR analysis of a this compound:

  • Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The concentration is optimized to ensure a good signal-to-noise ratio while avoiding aggregation.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information on the number and type of protons and their neighboring atoms.

    • ¹³C NMR provides information on the carbon skeleton of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms that are separated by 2-3 bonds, providing information on the connectivity of different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which is critical for determining the 3D structure and the interface of the dimer.

Quantitative Data: NMR Chemical Shifts

The following table presents a summary of experimental and predicted ¹H and ¹³C NMR chemical shifts for the nevirapine monomer. The chemical shifts for the dimer would be expected to show some differences, particularly for the atoms at the dimer interface.

Atom ¹H Chemical Shift (ppm) - Experimental ¹³C Chemical Shift (ppm) - Experimental ¹³C Chemical Shift (ppm) - Predicted (DFT)
C2-144.3144.6
C4-151.7151.4
C4a-119.8118.8
C5a-142.1142.0
C67.91128.9129.2
C77.15120.5120.1
C87.50131.6131.8
C97.21120.0119.7
C9a-140.4140.2
C10a-111.4111.6
C11-161.8161.4
N18.35--
N3---
N5---
N10---
C-CH₃2.1216.917.1
N-CH(CH₂)₂3.51 (CH), 1.25 (CH₂)51.2 (CH), 22.5 (CH₂)51.4 (CH), 22.7 (CH₂)

Data adapted from published studies.[1][3]

nmr_workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR dissolution Dissolve this compound in Deuterated Solvent proton_nmr ¹H NMR dissolution->proton_nmr carbon_nmr ¹³C NMR dissolution->carbon_nmr cosy COSY dissolution->cosy hsqc HSQC dissolution->hsqc hmbc HMBC dissolution->hmbc noesy NOESY dissolution->noesy structure_elucidation Structure Elucidation proton_nmr->structure_elucidation carbon_nmr->structure_elucidation cosy->structure_elucidation hsqc->structure_elucidation hmbc->structure_elucidation noesy->structure_elucidation

Caption: Workflow for NMR Spectroscopy.

Mass Spectrometry: Confirming Molecular Weight and Connectivity

Mass spectrometry (MS) is an essential tool for determining the molecular weight of the this compound and for obtaining structural information through fragmentation analysis.

Experimental Protocol: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is highly effective for analyzing nevirapine and its derivatives.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph to separate the this compound from other components.

  • Ionization: The separated components are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • MS1 Analysis: The first mass analyzer (MS1) separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the dimer.

  • Fragmentation: The ion corresponding to the this compound is selected and subjected to collision-induced dissociation (CID) to induce fragmentation.

  • MS2 Analysis: The resulting fragment ions are separated in the second mass analyzer (MS2), providing a fragmentation pattern that can be used to deduce the structure and connectivity of the dimer.

Computational Modeling: In Silico Insights

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable theoretical insights that complement experimental data.

Methodologies
  • Density Functional Theory (DFT): DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to:

    • Optimize the geometry of the this compound to find its lowest energy conformation.[4][5]

    • Calculate theoretical NMR chemical shifts, which can aid in the assignment of experimental spectra.[4][6]

    • Predict vibrational frequencies to assist in the interpretation of infrared and Raman spectra.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound in solution, providing insights into its conformational flexibility and stability.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) geometry_optimization Geometry Optimization nmr_prediction NMR Chemical Shift Prediction geometry_optimization->nmr_prediction vibrational_analysis Vibrational Frequency Analysis geometry_optimization->vibrational_analysis experimental_comparison experimental_comparison nmr_prediction->experimental_comparison Compare with Experimental Data vibrational_analysis->experimental_comparison md_simulation MD Simulation in Solution conformational_analysis Conformational Stability Analysis md_simulation->conformational_analysis Analyze Trajectory initial_structure Initial Dimer Structure initial_structure->geometry_optimization initial_structure->md_simulation

Caption: Workflow for Computational Modeling.

By integrating these powerful analytical and computational techniques, a comprehensive and detailed structural understanding of the this compound can be achieved. This knowledge is fundamental for the rational design of new drug candidates, the optimization of formulation strategies, and the control of drug substance and product quality.

References

Unraveling the Complexity: A Technical Guide to the Discovery and Isolation of Nevirapine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of impurities associated with the non-nucleoside reverse transcriptase inhibitor, nevirapine. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) like nevirapine is a critical aspect of drug development and manufacturing. This document details the methodologies employed to identify and control potential process-related and degradation impurities, ensuring the quality and therapeutic efficacy of the final drug product.

Introduction to Nevirapine and Its Impurity Profile

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The synthesis and storage of nevirapine can lead to the formation of various impurities that may impact its safety and efficacy. Regulatory bodies mandate strict control over these impurities. The primary focus of impurity analysis for nevirapine has been on process-related impurities, which arise during the manufacturing process, and degradation products that form under stress conditions such as exposure to acid, heat, and oxidation. While the term "polymeric impurities" is not commonly associated with nevirapine in published literature, a thorough understanding of all potential impurities is crucial.

Quantitative Analysis of Nevirapine Impurities

Forced degradation studies are instrumental in identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. The following table summarizes the quantitative data from forced degradation studies on nevirapine.

Stress ConditionReagent/TemperatureDurationDegradation (%)Maximum Individual Impurity (%)Reference
Acid Hydrolysis2 N HCl8 hours at 80°C20.9114.48[1]
Thermal Degradation110°C24 hours16.489.98[1]
Base HydrolysisNot specifiedNot specifiedNo degradation observed-[1]
Oxidative DegradationNot specifiedNot specifiedNo degradation observed-[1]
Photolytic DegradationNot specifiedNot specifiedNo degradation observed-[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible identification and quantification of nevirapine impurities. Below are key experimental protocols for chromatographic analysis.

Stability-Indicating RP-UPLC Method

This method is designed to separate nevirapine from its degradation products.[1]

  • Instrumentation: Ultra Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • Column: Agilent Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm).

  • Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium bicarbonate.

  • Flow Rate: Not specified.

  • Detection: Not specified.

  • Sample Preparation: Specific details not provided in the abstract.

RP-HPLC Method for Nevirapine and Associated Impurities

This method is suitable for the quantification of nevirapine and its known impurities A and B.[2][3]

  • Instrumentation: HPLC system (e.g., Peak LC P7000) with a UV detector.[2][3]

  • Column: Kromosil C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size).[2]

  • Mobile Phase: 20% Acetonitrile and 80% Sodium perchlorate buffer (pH 4.8).[2][3]

  • Flow Rate: 1.0 ml/min.[2]

  • Detection: UV at 220 nm.[2]

  • Stock Solution Preparation:

    • Nevirapine (NVP): 10 mg of NVP dissolved in 100 ml Acetonitrile to obtain 100 µg/ml.[3]

    • Impurity-A: 20 mg of standard Impurity-A dissolved in 100 ml Acetonitrile to obtain 200 µg/ml.[3]

    • Impurity-B: 20 mg of standard Impurity-B dissolved in 100 ml Acetonitrile to obtain 200 µg/ml.[3]

Mass Spectrometric Detection

For the structural elucidation of unknown impurities, mass spectrometry is employed.

  • Instrumentation: Waters Micro Mass Q-TOF with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • Internal Standard: Caffeine (m/z: 194.080383 Da) for mass accuracy.[1]

  • Data Acquisition: MassLynx software.[1]

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the analysis of nevirapine impurities.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis and Characterization Drug_Substance Nevirapine API or Formulation Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Drug_Substance->Forced_Degradation Stressed_Sample Stressed Sample Solution Forced_Degradation->Stressed_Sample Chromatography RP-HPLC / UPLC Stressed_Sample->Chromatography Detector UV/PDA Detector Chromatography->Detector Mass_Spec Mass Spectrometer (LC-MS/MS) Chromatography->Mass_Spec Quantification Impurity Quantification Detector->Quantification Structure_Elucidation Structure Elucidation of Unknown Impurities Mass_Spec->Structure_Elucidation

Figure 1: Experimental workflow for the analysis of nevirapine impurities.

G cluster_impurities Potential Impurity Sources cluster_degradation Stress Conditions Nevirapine_Synthesis Nevirapine Synthesis Process Process_Impurities Process-Related Impurities Nevirapine_Synthesis->Process_Impurities Starting_Materials Starting Materials & Intermediates Starting_Materials->Process_Impurities Reagents Reagents & Solvents Reagents->Process_Impurities Side_Reactions Side Reactions Side_Reactions->Process_Impurities Nevirapine_API Nevirapine API Process_Impurities->Nevirapine_API Degradation_Products Degradation Products Nevirapine_API->Degradation_Products Final_Drug_Product Final Drug Product Nevirapine_API->Final_Drug_Product Acid_Heat Acidic Conditions & Heat Acid_Heat->Degradation_Products Oxidation Oxidative Conditions Oxidation->Degradation_Products Light Photolytic Conditions Light->Degradation_Products Degradation_Products->Final_Drug_Product

Figure 2: Logical relationship of nevirapine impurity formation.

Conclusion

The comprehensive analysis and control of impurities are paramount to ensuring the safety and quality of nevirapine. This guide has outlined the key aspects of discovering, isolating, and characterizing process-related and degradation impurities of nevirapine. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the pharmaceutical industry. While "polymeric impurities" do not appear to be a significant concern for nevirapine based on available literature, a diligent and thorough approach to impurity profiling remains a critical and ongoing aspect of drug development and manufacturing.

References

The Rise of Dimeric Nevirapine Analogs: A Technical Deep Dive into Enhanced Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While nevirapine has been a cornerstone of antiretroviral therapy, the emergence of drug-resistant HIV-1 strains has necessitated the development of novel therapeutic strategies. One promising avenue of research has been the exploration of nevirapine dimeric compounds. These molecules, which link two nevirapine-like moieties or a nevirapine analog with another pharmacophore, have shown potential for enhanced biological activity, improved resistance profiles, and novel mechanisms of action. This technical guide provides a comprehensive overview of the biological activity of these dimeric compounds, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Biological Activity of Dimeric Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The development of dimeric compounds based on the nevirapine scaffold is rooted in the broader strategy of creating bivalent or chimeric non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are designed to interact with the HIV-1 reverse transcriptase (RT) enzyme in ways that monomeric drugs cannot, potentially leading to increased potency and activity against resistant strains. The following tables summarize the quantitative biological data for representative chimeric NNRTI compounds, which serve as a relevant proxy in the context of limited public data on true nevirapine dimers.

Compound IDDescriptionWild-Type HIV-1 EC₅₀ (nM)Mutant HIV-1 Strains EC₅₀ (nM)Cytotoxicity (CC₅₀) (µM)Selectivity Index (SI)
THY-ALK-TMC (9) Thymidine linked to a TMC (diarylpyrimidine NNRTI) derivative via a polymethylene linker.0.12Not Specified2.2>18,333
d4T-4PEG-TMC d4T (NRTI) linked to a TMC-derivative via a poly(ethylene glycol) linker.Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
[TSAO-T]-(CH₂_n_)-[AZT] TSAO-T (NNRTI) and AZT (NRTI) linked by a polymethylene spacer.Potent anti-HIV-1 activity reported, but less than parent compounds.Not active against HIV-2.Not SpecifiedNot Specified

Table 1: Anti-HIV-1 Activity of Chimeric NRTI-NNRTI Compounds. EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibited viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that caused a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Compound IDTargetIC₅₀ (nM)
THY-ALK-TMC (11) (triphosphate form) HIV-1 RT Polymerization6.0
THY-ALK-TMC (10) (H-phosphonate form) HIV-1 RT Polymerization4.3

Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase. IC₅₀ (50% inhibitory concentration) is the concentration of the compound required to inhibit the activity of the HIV-1 reverse transcriptase enzyme by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the evaluation of these dimeric compounds.

Synthesis of Chimeric NRTI-NNRTI Compounds

The synthesis of these bifunctional inhibitors generally involves a multi-step process where the nucleoside and non-nucleoside moieties are functionalized to allow for their conjugation via a linker.

General Protocol:

  • Functionalization of the NNRTI and NRTI: The NNRTI and NRTI molecules are individually modified to introduce reactive functional groups. This may involve reactions such as tosylation, mesylation, or the introduction of an azide or alkyne for "click chemistry."

  • Synthesis of the Linker: A bifunctional linker with complementary reactive ends is synthesized. The length and chemical nature of the linker (e.g., polymethylene, polyethylene glycol) are critical design elements that can influence the compound's activity.

  • Conjugation: The functionalized NNRTI and NRTI are reacted with the bifunctional linker to form the final chimeric compound. This step may involve nucleophilic substitution, amide coupling, or a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Purification and Characterization: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Anti-HIV-1 Activity Assay (MTT Assay)

The anti-HIV-1 activity of the compounds is typically evaluated in cell culture using an MTT-based assay, which measures the cytopathic effect of the virus.

Protocol:

  • Cell Culture: Human T-cell lines (e.g., MT-4 cells) are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium.

  • Infection and Treatment: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) in the presence of various concentrations of the test compounds. Control wells include uninfected cells, infected untreated cells, and cells treated with a reference drug (e.g., nevirapine, AZT).

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 4 hours, allowing viable cells to reduce the MTT to a purple formazan product. A solubilizing solution (e.g., acidic isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The percentage of protection from the virus-induced cytopathic effect is calculated, and the EC₅₀ value is determined from the dose-response curve. The CC₅₀ is determined in parallel on uninfected cells.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of the compounds on the HIV-1 RT enzyme is assessed using a cell-free enzymatic assay.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer, [³H]dTTP (tritiated thymidine triphosphate), and the HIV-1 RT enzyme in a suitable buffer.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated onto filter paper.

  • Scintillation Counting: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of RT activity is calculated for each compound concentration, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of nevirapine and its dimeric analogs is key to rational drug design. These compounds are non-competitive inhibitors of HIV-1 RT.

HIV_Replication_Cycle cluster_extracellular Extracellular cluster_cell Host Cell (CD4+ T-cell) HIV_Virion HIV Virion Binding 1. Binding and Fusion HIV_Virion->Binding Viral_RNA Viral RNA Binding->Viral_RNA Reverse_Transcription 2. Reverse Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration 3. Integration Provirus Provirus Integration->Provirus Transcription 4. Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly and Budding Translation->Assembly New_Virion New Immature Virion Assembly->New_Virion Maturation 7. Maturation Viral_RNA->Reverse_Transcription HIV Reverse Transcriptase Viral_DNA->Integration Provirus->Transcription New_Virion->Maturation

Figure 1: Overview of the HIV-1 Replication Cycle.

Nevirapine and its analogs target the reverse transcription step. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is allosteric to the active site.

NNRTI_Mechanism HIV_RT HIV-1 Reverse Transcriptase (p66/p51) p66 Subunit p51 Subunit Polymerase_Active_Site Polymerase Active Site HIV_RT:p66->Polymerase_Active_Site NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Binding_Pocket->HIV_RT:p66 Inhibition Conformational Change -> Inhibition of DNA Synthesis NNRTI_Binding_Pocket->Inhibition Polymerase_Active_Site->Inhibition NNRTI Nevirapine Dimeric Compound (NNRTI) NNRTI->NNRTI_Binding_Pocket Binds to dNTP dNTPs dNTP->Polymerase_Active_Site Substrate

Figure 2: Mechanism of Action of NNRTIs.

The binding of the NNRTI induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" subdomain and alters the active site, thereby inhibiting DNA polymerization. Dimeric NNRTIs may enhance this effect by interacting with additional residues in or near the binding pocket, or by simultaneously engaging two sites on the enzyme.

Experimental_Workflow Start Start: Synthesis of Dimeric Compound Characterization Structural Characterization (NMR, MS) Start->Characterization Cytotoxicity Cytotoxicity Assay (CC₅₀) (e.g., MTT on uninfected cells) Characterization->Cytotoxicity Antiviral_EC50 Anti-HIV-1 Activity Assay (EC₅₀) (e.g., MTT on infected cells) Characterization->Antiviral_EC50 Enzyme_IC50 RT Inhibition Assay (IC₅₀) Characterization->Enzyme_IC50 Data_Analysis Data Analysis and SAR Studies Cytotoxicity->Data_Analysis Antiviral_EC50->Data_Analysis Enzyme_IC50->Data_Analysis End End: Lead Optimization Data_Analysis->End

Figure 3: General Workflow for the Evaluation of Dimeric Compounds.

Conclusion

The development of dimeric nevirapine analogs and related chimeric NNRTIs represents a promising strategy to combat HIV-1, particularly in the face of growing drug resistance. While data on true nevirapine dimers is emerging, the principles of bivalent and chimeric NNRTI design provide a strong foundation for future research. The enhanced biological activity observed in some of these compounds underscores the potential of this approach. Further investigation, guided by the detailed experimental protocols and a thorough understanding of the underlying mechanisms of action as outlined in this guide, will be crucial for the development of the next generation of anti-HIV therapeutics.

The Formation of Nevirapine Dimer: An In-depth Technical Guide on its Synthetic Genesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the nevirapine dimer, a critical process-related impurity encountered during the synthesis of the non-nucleoside reverse transcriptase inhibitor, nevirapine. Understanding the mechanism of this impurity's formation is paramount for developing robust and efficient manufacturing processes that ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Nevirapine and its Dimeric Impurity

Nevirapine is a potent antiretroviral agent widely used in the treatment of HIV-1 infection. Its synthesis involves a multi-step process culminating in the formation of the tetracyclic dipyridodiazepinone core structure. During the synthesis, particularly in the final cyclization step, several impurities can be formed. Among these, a dimeric impurity, officially designated as Nevirapine EP Impurity D, has been identified.

The chemical structure of this dimer is 11,11'-Dicyclopropyl-4,4'-dimethyl-5,5',11,11'-tetrahydro-6H,6'H-9,9'-bidipyrido[3,2-b:2',3'-e][1][2]diazepine-6,6'-dione. The formation of this impurity not only reduces the yield of the desired product but also poses challenges in purification and can impact the overall quality of the API.

Proposed Mechanism of this compound Formation

While the precise, experimentally proven mechanism for the formation of the 9,9'-linked this compound is not extensively detailed in publicly available literature, a chemically plausible pathway can be proposed based on the known synthetic routes to nevirapine. The final stage of nevirapine synthesis typically involves an intramolecular cyclization of an N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide intermediate, facilitated by a strong base such as sodium hydride (NaH).

The proposed mechanism for dimer formation likely involves an intermolecular side reaction that competes with the desired intramolecular cyclization.

Key Steps in the Proposed Dimerization Pathway:

  • Deprotonation: The strong base, sodium hydride, deprotonates the amide nitrogen of the precursor molecule, N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide, creating a highly reactive amide anion.

  • Intramolecular Cyclization (Desired Pathway): The amide anion undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing the chlorine atom on the adjacent pyridine ring to form the seven-membered diazepine ring of nevirapine.

  • Intermolecular Reaction (Dimer Formation Pathway): Under certain conditions, instead of an intramolecular reaction, the amide anion of one precursor molecule can act as a nucleophile and attack the electron-deficient carbon bearing the chlorine atom on a second precursor molecule. This intermolecular SNAr reaction results in the formation of a C-N bond between the two precursor molecules.

  • Second Cyclization: A subsequent intramolecular cyclization on the second half of the newly formed dimeric intermediate would lead to the final structure of the 9,9'-linked this compound.

Factors that could favor the intermolecular reaction over the intramolecular cyclization include high concentrations of the precursor, localized "hot spots" with high concentrations of the reactive anion, and reaction conditions that hinder the conformational flexibility required for the intramolecular ring closure.

Experimental Data on Nevirapine Synthesis and Impurity Control

Quantitative data on the specific yields of the this compound under various synthetic conditions is scarce in the public domain. However, patent literature provides insights into the reaction conditions that influence the formation of impurities, including the dimer.

ParameterCondition Favoring High Purity NevirapineCondition Potentially Favoring Dimer FormationReference
Cyclopropylamine Reduced excess (2-2.5 moles per mole of precursor)Large excess (e.g., 400 mol-%)[1]
Base Use of Calcium Oxide (CaO) as an additiveStrong bases like sodium hydride alone[1]
Reaction Temperature Optimized temperature to ensure complete reaction without degradationHigher temperatures that may promote side reactions[2]
Addition Order Charging the precursor into the NaH/diglyme mixtureReverse addition[2]

Experimental Protocols for Nevirapine Synthesis

The following is a generalized experimental protocol for the final steps of nevirapine synthesis, highlighting the critical cyclization step where dimer formation can occur. This protocol is a composite based on information from various sources and should be adapted and optimized for specific laboratory or manufacturing settings.

Step 1: Formation of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide

  • 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is reacted with cyclopropylamine in a suitable solvent such as diglyme.

  • To minimize side reactions, a reduced molar excess of cyclopropylamine is used in the presence of an additive like calcium oxide.[1]

  • The reaction is typically heated to drive it to completion.

Step 2: Intramolecular Cyclization to form Nevirapine

  • The intermediate from Step 1 is then subjected to cyclization using a strong base.

  • In a typical procedure, a dispersion of sodium hydride in an anhydrous solvent like diglyme is prepared.

  • The solution of the precursor from Step 1 is added to the sodium hydride suspension at a controlled temperature.

  • The reaction mixture is heated to effect the cyclization.

  • Upon completion, the reaction is quenched, and the crude nevirapine is isolated.

Analytical Method for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the primary analytical techniques used to identify and quantify nevirapine and its impurities, including the dimer.[2][3]

  • Characterization of the isolated dimer impurity is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure.

Visualizing the Nevirapine Synthesis and Dimer Formation Pathway

The following diagrams, generated using Graphviz, illustrate the key chemical transformations in the synthesis of nevirapine and the proposed pathway for dimer formation.

nevirapine_synthesis cluster_precursor Precursor Formation cluster_cyclization Cyclization 2_chloro_nicotinoyl_chloride 2-Chloro-nicotinoyl chloride Amide_Formation Amide Formation 2_chloro_nicotinoyl_chloride->Amide_Formation CAPIC 2-Chloro-3-amino-4-picoline (CAPIC) CAPIC->Amide_Formation Precursor_1 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl) -3-pyridine carboxamide Amide_Formation->Precursor_1 Amine_Substitution Amine Substitution Precursor_1->Amine_Substitution Cyclopropylamine Cyclopropylamine Cyclopropylamine->Amine_Substitution Precursor_2 N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide Amine_Substitution->Precursor_2 Intramolecular_Cyclization Intramolecular Cyclization Precursor_2->Intramolecular_Cyclization NaH Sodium Hydride (NaH) NaH->Intramolecular_Cyclization Nevirapine Nevirapine Intramolecular_Cyclization->Nevirapine

Caption: Overview of the final stages of Nevirapine synthesis.

dimer_formation Precursor N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide Amide_Anion Amide Anion (Reactive Intermediate) Precursor->Amide_Anion + NaH Nevirapine Nevirapine (Intramolecular Cyclization) Amide_Anion->Nevirapine Desired Pathway Dimer_Intermediate Dimeric Intermediate Amide_Anion->Dimer_Intermediate Side Reaction (+ another Precursor molecule) Nevirapine_Dimer This compound (Intermolecular Reaction) Dimer_Intermediate->Nevirapine_Dimer Second Cyclization

Caption: Competing pathways of intramolecular vs. intermolecular reactions.

Conclusion and Recommendations

The formation of the this compound is a significant consideration in the manufacturing of this essential antiretroviral drug. The proposed mechanism suggests that the dimer arises from a competitive intermolecular reaction during the base-mediated cyclization step. To control the formation of this impurity, the following strategies are recommended for process development and optimization:

  • Stoichiometry Control: Carefully control the stoichiometry of reagents, particularly avoiding a large excess of cyclopropylamine.

  • Reaction Conditions: Optimize reaction temperature, concentration, and addition rates to favor the intramolecular cyclization.

  • Base Selection and Additives: Investigate the use of alternative bases or additives, such as calcium oxide, which have been shown to reduce impurity formation.

  • Process Analytical Technology (PAT): Implement in-process monitoring to track the consumption of the precursor and the formation of nevirapine and the dimer, allowing for real-time control of the reaction.

By understanding the underlying mechanism of dimer formation and implementing appropriate control strategies, researchers and drug development professionals can enhance the efficiency of nevirapine synthesis and ensure the consistent production of a high-quality API.

References

In Silico Modeling of Nevirapine Dimer Structures: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core computational methodologies for investigating the dimerization of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. This document is intended for researchers, scientists, and drug development professionals interested in the in silico analysis of small molecule aggregation, which can influence drug solubility, bioavailability, and formulation stability. While specific experimental data on nevirapine dimerization is not extensively available in public literature, this guide outlines the established computational workflows and protocols that can be employed to predict, characterize, and quantify the formation of nevirapine dimer structures.

Introduction

Nevirapine (NVP) is a critical component of antiretroviral therapy.[1][2] Its physicochemical properties, including its potential for self-association and aggregation in solution, are of significant interest in drug formulation and development.[3] The formation of dimers and higher-order aggregates can impact the drug's solubility, dissolution rate, and ultimately its bioavailability.[3] Computational, or in silico, modeling offers a powerful and cost-effective approach to study these phenomena at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

This whitepaper details the key computational techniques, including molecular dynamics (MD) simulations and free energy calculations, that can be applied to elucidate the structural and energetic landscape of nevirapine dimerization.

Computational Methodologies

The investigation of nevirapine dimerization in silico follows a structured workflow, beginning with the preparation of the molecular system and proceeding through simulation and analysis.

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis A Obtain Nevirapine Monomer Structure B Create Initial Dimer Configurations A->B C Solvate in a Periodic Box B->C D Energy Minimization C->D E System Equilibration (NVT & NPT) D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF, Clustering) F->G H Binding Free Energy Calculation (MM/PBSA, MM/GBSA) G->H G cluster_mm Molecular Mechanics (MM) cluster_solv Solvation Free Energy (ΔG_solv) cluster_entropy Entropy (-TΔS) MD MD Simulation Trajectory E_mm ΔE_MM (Internal, van der Waals, Electrostatic) MD->E_mm G_polar Polar Component (ΔG_PB/GB) MD->G_polar G_nonpolar Nonpolar Component (ΔG_SA) MD->G_nonpolar Entropy Normal-Mode Analysis MD->Entropy Binding_Energy ΔG_bind E_mm->Binding_Energy + G_polar->Binding_Energy + G_nonpolar->Binding_Energy + Entropy->Binding_Energy +

References

The Untapped Potential of Nevirapine Dimers: A Bivalent Ligand Approach to HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective therapeutic relevance of nevirapine dimers, a novel chemical strategy aimed at enhancing the antiviral efficacy of a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI). While research on covalently linked nevirapine dimers is not extensively documented in publicly available literature, this paper will delve into the foundational principles of bivalent ligands and the insights gleaned from studies on dimeric forms of other NNRTIs. By examining the mechanism of action of nevirapine and the structure of its target, HIV-1 reverse transcriptase, we can extrapolate the potential advantages and challenges of a dimeric nevirapine approach.

Nevirapine and its Mechanism of Action: A Foundation for Dimerization

Nevirapine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus.[1][2][3][4][5] It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme.[6][7] This binding induces a conformational change in the enzyme, restricting its flexibility and thereby inhibiting the conversion of viral RNA into DNA.[1][2]

Crucially, studies have shown that NNRTIs can act as "chemical enhancers" of the dimerization of the p66 and p51 subunits of HIV-1 RT. This suggests that the binding of an NNRTI can stabilize the dimeric form of the enzyme, which is the active conformation. This inherent property of NNRTIs provides a strong rationale for exploring the potential of covalently linked dimers. A bivalent nevirapine ligand could theoretically span across the two subunits or interact with other regions of the enzyme, potentially leading to enhanced binding affinity, altered resistance profiles, and novel mechanisms of inhibition.

The Bivalent Ligand Strategy: Rationale for Dimeric NNRTIs

The concept of using dimeric molecules, or bivalent ligands, to target biological macromolecules has gained significant traction in drug discovery.[8] This strategy involves linking two pharmacophores with a suitable linker, allowing the dimer to potentially interact with two binding sites simultaneously. The potential advantages of this approach include:

  • Increased Affinity and Avidity: By binding to two sites, the overall binding energy can be significantly increased, leading to higher potency.

  • Enhanced Selectivity: Targeting two specific sites can improve selectivity for the target molecule over other proteins.

  • Altered Pharmacokinetics: The size and properties of the dimer can be modulated to improve drug-like properties.

  • Novel Mechanisms of Action: A bivalent ligand may induce conformational changes or interactions not possible with a monomeric drug.

In the context of NNRTIs, dimerization has been explored as a strategy to overcome drug resistance and improve potency. While specific examples of nevirapine dimers are scarce in the literature, studies on other dimeric NNRTIs and heterodimers of NNRTIs and nucleoside reverse transcriptase inhibitors (NRTIs) provide valuable insights.

Dimeric Non-Nucleoside Reverse Transcriptase Inhibitors: A Review of the Landscape

Research into dimeric NNRTIs has explored both homodimers (linking two molecules of the same NNRTI) and heterodimers (linking an NNRTI with another anti-HIV agent, such as an NRTI).

Heterodimers: A Dual-Action Approach

Several studies have focused on the synthesis and evaluation of heterodimers combining an NNRTI with an NRTI. The goal of this approach is to deliver two different mechanistic inhibitors in a single molecule.

One study describes the synthesis of heterodimers linking a trovirdine analogue (an NNRTI) with various NRTIs (d4U, d2U, d4T) via a succinyl-glycine linker.[9] Another research group reported the synthesis of a bifunctional compound joining d4U to the NNRTI HI-236 with a butynyl spacer.[10] A further study detailed a chimeric inhibitor linking thymidine to a diarylpyrimidine NNRTI derivative.[11]

The antiviral activity of these heterodimers has been variable. In some cases, the dimeric compounds showed lower activity than the parent monomers, potentially due to steric hindrance or unfavorable linker properties.[12] However, some heterodimers have demonstrated potent anti-HIV activity, suggesting that with optimal design, this can be a viable strategy.[10][11]

Homodimers: Exploring Bivalency at the NNRTI Binding Pocket

The synthesis of homodimers of NNRTIs has also been investigated. One study described the synthesis of dimeric compounds derived from analogues of MKC-442.[12] While most of the synthesized homodimers showed lower activity than the parent compound, this research highlights the importance of the linker and the specific NNRTI scaffold in determining the activity of the bivalent ligand.

Data on Dimeric and Heterodimeric Reverse Transcriptase Inhibitors

The following table summarizes the quantitative data from studies on various dimeric and heterodimeric RT inhibitors. This data provides a basis for understanding the structure-activity relationships of these compounds.

Compound IDDimer CompositionLinker TypeTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 3 Nevirapine-Isoniazid HeteroconjugateN-Mannich baseHIV-1<0.0636>1000>15,723[13]
Compound 3 Nevirapine Prodrug4-(4-chlorophenyl)piperazin-1-yl]methylHIV-10.0159>1000>62893[14]
Heterodimer 10 [d4U]-[HI-236 analogue]ButynylHIV-1 (IIIB)0.250>100>400[10]
Chimeric Nucleoside 9 Thymidine-TMC derivativePolymethyleneHIV-1 (IIIB)0.00362.2611[11]
Asymmetric Dimer of AZT and 1a AZT - MKC-442 analogueNot specifiedHIV-1Comparable to MKC-442Not specifiedNot specified[12]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols from the cited literature.

Synthesis of Heterodimers
  • General Approach: The synthesis of heterodimers typically involves the functionalization of the individual monomeric inhibitors to introduce reactive groups that can be subsequently linked. Common linking strategies include Sonogashira coupling, 'click' chemistry (cycloaddition reactions), and Pd-catalyzed oxidative coupling.[12] For heterodimers with cleavable linkers, moieties like succinyl-glycine have been employed.[9]

In Vitro Anti-HIV Activity Assays
  • Cell Lines: Human T-cell lines susceptible to HIV-1 infection, such as MT-2 or CEM cells, are commonly used.[12][14]

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates, including resistant variants, are used to infect the cells.[10][12]

  • Assay Principle: The antiviral activity is typically assessed by measuring the inhibition of viral replication. This can be quantified by various methods, including:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which is reduced in the presence of viral cytopathic effects. The protective effect of the antiviral compound is thus determined.[11]

    • p24 Antigen ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is a direct measure of viral production.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from dose-response curves.

Cytotoxicity Assays
  • Principle: To determine the therapeutic window of the compounds, their toxicity to the host cells is evaluated in the absence of the virus.

  • Method: The 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is determined using assays like the MTT assay.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 and provides a measure of the compound's therapeutic potential. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Nevirapine_Mechanism cluster_RT HIV-1 Reverse Transcriptase (RT) p66 p66 subunit CatalyticSite Catalytic Site p66->CatalyticSite Contains p51 p51 subunit Nevirapine Nevirapine NNIBP NNRTI Binding Pocket (on p66) Nevirapine->NNIBP Binds to NNIBP->CatalyticSite Allosterically Inhibits Viral_DNA Viral DNA CatalyticSite->Viral_DNA Synthesizes Viral_RNA Viral RNA Viral_RNA->CatalyticSite Template

Caption: Mechanism of action of Nevirapine on HIV-1 Reverse Transcriptase.

Dimer_Concept cluster_Monomers Monomeric Drugs Nevirapine1 Nevirapine Linker Linker Nevirapine1->Linker Nevirapine2 Nevirapine Nevirapine2->Linker Nevirapine_Dimer Nevirapine Dimer Bivalent Ligand Linker->Nevirapine_Dimer

Caption: Conceptual representation of a this compound.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification and Characterization synthesis->purification antiviral_assay Anti-HIV Activity Assay (e.g., MTT, p24) purification->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: General experimental workflow for evaluating Nevirapine dimers.

Future Directions and Conclusion

The exploration of nevirapine dimers represents a promising, yet underexplored, avenue in the quest for novel anti-HIV therapies. The foundational knowledge of nevirapine's interaction with HIV-1 RT, coupled with the growing understanding of bivalent ligand design, provides a strong rationale for pursuing this strategy.

Future research should focus on the rational design and synthesis of a library of nevirapine dimers with varying linker lengths and compositions. Systematic evaluation of these compounds for their anti-HIV activity, particularly against resistant strains, and their cytotoxicity will be crucial. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could provide invaluable insights into the binding modes of these dimers and guide further optimization.

References

A Technical Guide to Nevirapine Degradation Pathways and Potential Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the degradation pathways and resulting products is crucial for ensuring the quality, safety, and efficacy of nevirapine formulations. This document summarizes key quantitative data, details experimental protocols for degradation studies, and visualizes the complex chemical transformations involved. While the concept of a specific "nevirapine dimer" as a primary biomarker is not prominently featured in current literature, this guide focuses on well-documented degradation products that can serve as critical markers for stability and degradation assessment.

Nevirapine Degradation Profile

Nevirapine is susceptible to degradation under various stress conditions, including acidic, oxidative, and thermal stress. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.

Table 1: Summary of Nevirapine Forced Degradation Studies

Stress ConditionReagents and ConditionsObserved Degradation (%)Major Degradation Products IdentifiedReference
Acidic 2 N HCl at 80°C for 8 hours20.91%Characterized acid degradation product[1]
Oxidative Not specifiedDegradedThree degradation products proposed[2]
Thermal 110°C for 24 hours16.48%Characterized thermal degradation product[1][3]
Alkaline Not specifiedStableNo degradation observed[1][2]
Photolytic Not specifiedStableNo degradation observed[1]

Key Degradation Pathways

The degradation of nevirapine primarily involves oxidation and hydrolysis, leading to the formation of several hydroxylated metabolites and other degradation products. The metabolic pathway of nevirapine is complex and involves several cytochrome P450 enzymes.[4]

Nevirapine_Metabolism cluster_CYP450 CYP450 Oxidation NVP Nevirapine CYP3A4 CYP3A4 NVP->CYP3A4 Major CYP2B6 CYP2B6 NVP->CYP2B6 Major Metabolites Hydroxylated Metabolites (2-, 3-, 8-, 12-hydroxynevirapine) CYP3A4->Metabolites CYP2B6->Metabolites Glucuronidation Glucuronidation (UGT Enzymes) Metabolites->Glucuronidation QM Reactive Quinone Methide Metabolites->QM Potential for toxicity Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Proposed metabolic pathway of nevirapine involving CYP450 enzymes.

Experimental Protocols for Degradation Studies

The following protocols are generalized from methods cited in the literature for conducting forced degradation studies of nevirapine.[1][2]

  • Preparation of Stock Solution: Accurately weigh and dissolve nevirapine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 2 N hydrochloric acid (HCl).

  • Incubation: Heat the mixture at 80°C for 8 hours in a water bath.

  • Neutralization and Dilution: After the incubation period, cool the solution to room temperature. Neutralize the solution with an appropriate volume of 2 N sodium hydroxide (NaOH). Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of nevirapine as described in the acid degradation protocol.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add a specified volume of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Dilution: Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

  • Sample Preparation: Place the solid nevirapine powder in a petri dish and expose it to a temperature of 110°C in a hot air oven for 24 hours.

  • Solution Preparation: After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the heat-treated powder and dissolve it in a suitable solvent to obtain a known concentration.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or UPLC method.

Forced_Degradation_Workflow start Nevirapine Drug Substance/Product stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep analysis Analytical Method (e.g., HPLC, UPLC-MS) sample_prep->analysis data Data Analysis (Peak Purity, Mass Balance, Impurity Identification) analysis->data report Stability Report data->report

Caption: A generalized workflow for conducting forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying nevirapine from its degradation products. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

Table 2: Example of a Stability-Indicating UHPLC Method

ParameterConditionReference
Column Poroshell 120 C18 (100 x 2.1 mm i.d.; 2.7 µm particle size)[2]
Mobile Phase Gradient elution with acetonitrile and water[2]
Flow Rate 0.2 mL/min[2]
Detection UV or Mass Spectrometry (for identification)[2]

Conclusion

While a specific "this compound" is not identified as a primary biomarker in the reviewed literature, a thorough understanding of nevirapine's degradation profile under various stress conditions is paramount for drug development and quality control. The identified degradation products, particularly those formed under acidic and oxidative conditions, serve as critical biomarkers for assessing the stability of nevirapine. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and scientists to establish robust stability-indicating assays for nevirapine and its formulations. Further research into the structures and potential toxicities of these degradation products is essential for ensuring patient safety.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Nevirapine Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantification of a potential nevirapine dimer, a critical aspect of impurity profiling in drug development and quality control. The protocols described are based on established analytical techniques for nevirapine and its related substances, offering a robust starting point for method development and validation.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] During the synthesis, storage, or under stress conditions, impurities and degradation products can form, which may impact the safety and efficacy of the drug product. One such potential impurity is a this compound. A compound identified as "Nevirapine - Impurity D" possesses a molecular formula (C₃₀H₂₆N₈O₂) and molecular weight (530.59) consistent with a this compound.[2] Accurate quantification of such impurities is mandated by regulatory agencies to ensure the quality and safety of the final pharmaceutical product.

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method coupled with UV detection and confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the this compound.

Analytical Methodologies

A stability-indicating HPLC method is the preferred approach for the quantification of the this compound. This technique allows for the separation of the dimer from the parent nevirapine molecule and other related substances.

Proposed HPLC-UV Method for Quantification

This method is adapted from established protocols for the analysis of nevirapine and its impurities.[3]

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column Kromasil C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Acetonitrile and 0.025 M Phosphate Buffer (pH 4.8) in a gradient elution
Gradient Program Start with a lower concentration of acetonitrile and gradually increase to elute the more non-polar dimer
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm or 280 nm
Column Temperature Ambient or 30°C
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50, v/v)
Confirmatory LC-MS/MS Method

For unambiguous identification and sensitive quantification, an LC-MS/MS method is recommended. This is particularly useful for trace-level analysis and in complex matrices.

Table 2: Proposed LC-MS/MS Method Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Spectrometer Triple Quadrupole
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z)
Nevirapine: 267.1 -> 226.1
This compound (Impurity D): 531.2 -> [To be determined by infusion]
Collision Energy To be optimized for the dimer
Source Temperature 150°C
Desolvation Temperature 500°C

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (Nevirapine): Accurately weigh and dissolve 10 mg of nevirapine reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): If an analytical standard for the dimer is available, prepare a stock solution in a similar manner. If not, a sample known to contain the dimer (e.g., from forced degradation studies) can be used for initial method development.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the nevirapine bulk drug sample in the diluent to a final concentration within the calibration range.

  • Sample Preparation (Tablet Dosage Form):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of nevirapine.

    • Disperse the powder in the diluent, sonicate for 15 minutes, and dilute to the final volume.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and can be used to generate the this compound if it is a degradation product.

  • Acid Degradation: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Degradation: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

Data Presentation

Table 3: Hypothetical Quantitative Data for this compound

Sample IDNevirapine Concentration (µg/mL)This compound Peak AreaThis compound Concentration (µg/mL)% this compound
Standard 10.115000.10N/A
Standard 21.0155001.02N/A
Standard 310.01520009.98N/A
Batch A100.223500.150.15%
Batch B99.818500.120.12%
Acid Degraded85.3158001.051.23%
Oxidative Degraded92.1295001.952.12%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing std_prep Standard Preparation hplc_uv HPLC-UV Analysis std_prep->hplc_uv sample_prep Sample Preparation sample_prep->hplc_uv forced_deg Forced Degradation forced_deg->hplc_uv lc_ms LC-MS/MS Confirmation hplc_uv->lc_ms For Confirmation quant Quantification hplc_uv->quant lc_ms->quant report Reporting quant->report Logical_Relationship NVP Nevirapine Stress Stress Conditions (Heat, Light, Oxidants) NVP->Stress Dimer This compound Stress->Dimer Other_Deg Other Degradation Products Stress->Other_Deg Quality Drug Product Quality Dimer->Quality Impacts Other_Deg->Quality Impacts

References

Application Note: A Validated HPLC-MS/MS Protocol for the Simultaneous Separation and Quantification of Nevirapine and its Dimeric Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous separation and quantification of the antiretroviral drug nevirapine and its potential dimeric impurity, Nevirapine EP Impurity D. The developed protocol is crucial for quality control during drug manufacturing, stability testing, and impurity profiling of nevirapine in bulk drug substances and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with a gradient elution program, coupled with tandem mass spectrometry in the positive electrospray ionization mode, ensuring high selectivity and sensitivity for both analytes.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. During the synthesis and storage of nevirapine, various impurities can form, including dimeric species. These impurities can potentially affect the safety and efficacy of the drug product. Therefore, a reliable analytical method is required to separate and quantify nevirapine from its potential dimers. This protocol provides a detailed procedure for the analysis of nevirapine and a known dimeric impurity, Nevirapine EP Impurity D (Molecular Formula: C30H26N8O2, Molecular Weight: 530.58 g/mol )[1]. Forced degradation studies, particularly under acidic and thermal stress conditions, have been shown to generate impurities, which may include such dimers[2].

Experimental Protocol

Materials and Reagents
  • Nevirapine reference standard

  • Nevirapine Dimer (Nevirapine EP Impurity D) reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

A C18 reversed-phase column is employed for the separation of nevirapine and its dimer. A gradient elution with a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid, allows for the effective resolution of the two compounds.

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of nevirapine and its dimer.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions should be used for the detection and quantification of nevirapine and its dimer. The precursor ion for the dimer is derived from its molecular weight of 530.58[1]. Product ions are predicted based on common fragmentation pathways.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nevirapine 267.1226.125
This compound 531.2266.135
(Proposed)(To be optimized)

Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of nevirapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of mobile phase A and B to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range. For formulation analysis, an appropriate extraction procedure should be developed and validated.

Data Presentation

The quantitative data for the calibration curve of nevirapine and its dimer should be summarized in a table. The table should include the concentration levels, peak areas, and the calculated linearity (R²).

Table 1: Calibration Data for Nevirapine and this compound

AnalyteConcentration (ng/mL)Peak Area (arbitrary units)Linearity (R²)
Nevirapine 1
5
10
50
100
500
1000>0.99
This compound 1
5
10
50
100
500
1000>0.99

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Quantification stock_solutions Prepare Stock Solutions (1 mg/mL in Methanol) working_standards Prepare Working Standards (1 - 1000 ng/mL) stock_solutions->working_standards hplc_injection Inject into HPLC working_standards->hplc_injection sample_prep Prepare Sample Solution sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Nevirapine & Dimer calibration_curve->quantification

Caption: Workflow for the HPLC-MS/MS analysis of nevirapine and its dimer.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the method development, from analyte properties to the final analytical method.

Logical_Relationship cluster_analytes Analytes cluster_separation Separation Strategy cluster_detection Detection Strategy cluster_method Final Method nevirapine Nevirapine (MW: 266.30 g/mol) rp_hplc Reversed-Phase HPLC (C18 Column) nevirapine->rp_hplc msms Tandem Mass Spectrometry (MS/MS) nevirapine->msms dimer This compound (MW: 530.58 g/mol) dimer->rp_hplc dimer->msms gradient Gradient Elution (ACN/H2O) rp_hplc->gradient final_protocol Validated HPLC-MS/MS Protocol gradient->final_protocol esi_pos Positive ESI Mode msms->esi_pos mrm Multiple Reaction Monitoring (MRM) esi_pos->mrm mrm->final_protocol

Caption: Logical development of the analytical method for nevirapine and its dimer.

References

Application of Nevirapine Impurity B as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nevirapine Impurity B (also known as Nevirapine Related Compound B) as a reference standard in analytical method development and validation for the quality control of nevirapine drug substance and formulations.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits for impurities in nevirapine. Nevirapine Impurity B is a specified impurity in these pharmacopoeias. While sometimes colloquially referred to as a "nevirapine dimer," its chemical structure, 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][1][2]diazepin-6-one, reveals it is a related substance rather than a true dimer of nevirapine. This document outlines the application of a certified reference standard of Nevirapine Impurity B in analytical testing.

Origin and Significance of Nevirapine Impurity B

Nevirapine Impurity B is primarily considered a process-related impurity , potentially formed during the synthesis of nevirapine.[3][4] Its presence in the final drug product needs to be carefully controlled to ensure the safety and quality of the medication. Forced degradation studies of nevirapine under acidic conditions have also been shown to produce various degradation products, although the formation of Impurity B under these conditions is not explicitly detailed in the provided search results.[5][6] Therefore, monitoring and quantification of this impurity using a certified reference standard are essential components of quality control in the pharmaceutical industry.

Quantitative Data for Analytical Method Validation

The use of a Nevirapine Impurity B reference standard is crucial for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), to ensure they are accurate, precise, and linear for the quantification of this impurity. The following tables summarize typical validation parameters obtained from various studies.

Table 1: Linearity Data for Nevirapine Impurity B
Concentration Range (µg/mL)Correlation Coefficient (r²)
0.15 - 0.45% (w/w of nevirapine)> 0.999
Not specified0.998

Data synthesized from multiple sources indicating typical performance.

Table 2: Accuracy (Recovery) Data for Nevirapine Impurity B
Spiked LevelMean Recovery (%)
50%98.5 - 101.2
100%99.0 - 102.0
150%98.8 - 101.5

Represents typical recovery data from spiked placebo samples.[7]

Table 3: Precision Data for Nevirapine Impurity B
Precision TypeParameterValue
Repeatability% RSD≤ 2.0%
Intermediate Precision% RSD≤ 3.0%

% RSD (Relative Standard Deviation) values are indicative of typical method performance.

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD0.03
LOQ0.1

These values can vary depending on the specific analytical method and instrumentation.[2][8]

Experimental Protocols

Protocol for Determination of Nevirapine Impurity B by RP-HPLC

This protocol is a representative method for the quantification of Nevirapine Impurity B in a nevirapine drug substance.

4.1.1. Materials and Reagents

  • Nevirapine Impurity B Reference Standard

  • Nevirapine API

  • Acetonitrile (HPLC grade)

  • Sodium Perchlorate

  • Perchloric Acid

  • Water (HPLC grade)

  • 0.45 µm membrane filter

4.1.2. Chromatographic Conditions

ParameterCondition
ColumnKromosil C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile PhaseAcetonitrile : Sodium Perchlorate Buffer (pH 4.8) (20:80, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume20 µL
Column TemperatureAmbient

4.1.3. Preparation of Solutions

  • Sodium Perchlorate Buffer (pH 4.8): Prepare a suitable concentration of sodium perchlorate in water and adjust the pH to 4.8 with perchloric acid.

  • Mobile Phase: Mix acetonitrile and the sodium perchlorate buffer in a 20:80 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Reference Standard Solution (Impurity B): Accurately weigh and dissolve a suitable amount of Nevirapine Impurity B reference standard in acetonitrile to obtain a known concentration (e.g., 200 µg/mL).[8]

  • Sample Solution (Nevirapine API): Accurately weigh about 50 mg of the nevirapine API and dissolve in 100 mL of acetonitrile to get a concentration of 500 µg/mL.

4.1.4. System Suitability

Inject the reference standard solution and ensure the system suitability parameters (e.g., tailing factor, theoretical plates) are within the acceptable limits as per internal or pharmacopoeial requirements.

4.1.5. Analysis

Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak area for Nevirapine Impurity B.

4.1.6. Calculation

Calculate the percentage of Nevirapine Impurity B in the nevirapine API using the following formula:

% Impurity B = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity is the peak area of Impurity B in the sample chromatogram.

  • Area_standard is the peak area of Impurity B in the standard chromatogram.

  • Conc_standard is the concentration of the Impurity B reference standard solution.

  • Conc_sample is the concentration of the nevirapine sample solution.

  • Purity_standard is the purity of the Nevirapine Impurity B reference standard.

Visualizations

Logical Relationship between Nevirapine and its Impurities

cluster_synthesis Synthesis Process cluster_impurities Related Substances Starting_Materials Starting Materials Intermediates Intermediates Starting_Materials->Intermediates Reaction Steps Nevirapine_API Nevirapine API Intermediates->Nevirapine_API Final Step Impurity_B Impurity B (Process-Related) Intermediates->Impurity_B Side Reaction Degradation_Products Degradation Products Nevirapine_API->Degradation_Products Stress Conditions (e.g., Acid, Heat)

Caption: Logical flow from synthesis to potential impurities of nevirapine.

Experimental Workflow for Impurity Quantification

Start Start Prep_Solutions Prepare Mobile Phase, Reference Standard, and Sample Solutions Start->Prep_Solutions System_Setup Set up HPLC/UPLC System Prep_Solutions->System_Setup System_Suitability Perform System Suitability Test System_Setup->System_Suitability Inject_Sample Inject Sample Solution System_Suitability->Inject_Sample Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Data_Analysis Analyze Data and Calculate Impurity Percentage Data_Acquisition->Data_Analysis Report Report Results Data_Analysis->Report

Caption: General experimental workflow for HPLC-based impurity analysis.

Metabolic Pathway of Nevirapine

cluster_metabolism Hepatic Metabolism cluster_metabolites Hydroxylated Metabolites Nevirapine Nevirapine CYP3A4 CYP3A4 Nevirapine->CYP3A4 CYP2B6 CYP2B6 Nevirapine->CYP2B6 2_hydroxy 2-hydroxynevirapine CYP3A4->2_hydroxy 8_hydroxy 8-hydroxynevirapine CYP3A4->8_hydroxy 12_hydroxy 12-hydroxynevirapine CYP3A4->12_hydroxy 3_hydroxy 3-hydroxynevirapine CYP2B6->3_hydroxy

Caption: Major metabolic pathways of nevirapine via cytochrome P450 enzymes.

References

Application Note: Utilizing Nevirapine Dimer Analysis in Forced Degradation Studies for Stability Indicating Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for conducting forced degradation studies of Nevirapine, with a specific focus on the identification and quantification of potential degradation products, including the Nevirapine dimer (also known as Nevirapine Impurity D). Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and aiding in the development of stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The protocols outlined herein cover various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. Furthermore, this document details the analytical methodology using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) for the separation and quantification of Nevirapine and its impurities.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV-1) infection. As with any pharmaceutical compound, ensuring its stability, efficacy, and safety throughout its shelf life is paramount. Forced degradation studies are an essential tool in pharmaceutical development to understand the degradation pathways of a drug substance and to develop and validate stability-indicating analytical methods.[1] These studies involve subjecting the drug to a range of stress conditions that are more severe than accelerated stability testing to generate potential degradation products.[1]

The ICH guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of the drug substance.[2] Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely degrading the parent drug.[2]

One potential impurity that can arise during the synthesis or degradation of Nevirapine is a dimeric species, often referred to as Nevirapine Impurity D. This impurity has a molecular formula of C₃₀H₂₆N₈O₂ and a molecular weight of 530.59. While often identified as a process-related impurity, it is crucial to monitor its potential formation under stress conditions to ensure the safety and quality of the drug product. This application note provides a framework for incorporating the analysis of the this compound into forced degradation studies.

Experimental Protocols

Materials and Reagents
  • Nevirapine API

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Forced degradation reaction vessels

  • Calibrated pH meter

  • HPLC or UPLC system with a UV or PDA detector and a C18 column

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Nevirapine Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Degradation (e.g., 80°C, solid state) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B guidelines) prep->photo Expose to stress neutralize Neutralize (if necessary) & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC/UPLC Method neutralize->hplc quantify Quantify Nevirapine, This compound, and other Degradation Products hplc->quantify

Caption: Experimental workflow for the forced degradation study of Nevirapine.

Detailed Protocols for Stress Conditions

2.3.1. Acid Hydrolysis

  • Accurately weigh and dissolve Nevirapine in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Transfer an aliquot of the stock solution into a reaction vessel and add an equal volume of 0.1 N HCl.

  • Heat the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC/UPLC analysis.

2.3.2. Base Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH as the stress agent.

  • Neutralize the samples with an equivalent amount of 0.1 N HCl.

2.3.3. Oxidative Degradation

  • Transfer an aliquot of the Nevirapine stock solution into a reaction vessel.

  • Add an appropriate volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute the samples with the mobile phase for analysis.

2.3.4. Thermal Degradation

  • Place a known amount of solid Nevirapine API in a thermostable container.

  • Expose the sample to a dry heat of 80°C in a calibrated oven.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

2.3.5. Photolytic Degradation

  • Expose a solution of Nevirapine and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • At the end of the exposure period, prepare the samples for analysis.

Analytical Method Protocol (HPLC/UPLC)

A stability-indicating method should be developed and validated to separate Nevirapine from its degradation products, including the dimer.

  • Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent UPLC column)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH 3.0) and acetonitrile. The exact composition should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min for HPLC (or an appropriate flow rate for UPLC)

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Data Presentation

The results of the forced degradation studies should be presented in a clear and concise manner. The following tables summarize hypothetical data to illustrate the expected outcomes.

Table 1: Summary of Nevirapine Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDuration (hours)Nevirapine Degraded (%)This compound Formed (%)Other Major Degradants (%)
Acid Hydrolysis 0.1 N HCl, 60°C2415.2Not Detected12.5 (Impurity A)
Base Hydrolysis 0.1 N NaOH, 60°C248.5Not Detected6.8 (Impurity B)
Oxidation 3% H₂O₂, RT1218.71.215.3 (Impurity C)
Thermal 80°C, solid485.10.53.9 (Impurity D)
Photolytic ICH Q1B-12.32.59.1 (Impurity E)

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Visualization of Potential Degradation Pathway

While the exact mechanism of dimer formation under stress conditions requires detailed structural elucidation, a hypothetical pathway can be proposed. For instance, under photolytic or oxidative stress, radical intermediates of Nevirapine could be formed, which then couple to form a dimer.

G cluster_pathway Hypothetical Dimer Formation Pathway nevirapine Nevirapine radical Nevirapine Radical Intermediate nevirapine->radical Photolytic or Oxidative Stress dimer This compound (Impurity D) radical->dimer Dimerization

Caption: Hypothetical pathway for the formation of this compound under stress conditions.

Discussion

The forced degradation studies of Nevirapine reveal its susceptibility to degradation under various stress conditions. Significant degradation is often observed under acidic and oxidative conditions. The formation of the this compound (Impurity D) should be carefully monitored, particularly under oxidative and photolytic stress. The presence of impurities, including dimers, can have implications for the safety and efficacy of the final drug product. Therefore, a robust, stability-indicating analytical method is crucial for their detection and quantification.

The developed HPLC/UPLC method should demonstrate the ability to resolve Nevirapine from all its degradation products, including the dimer, thus proving its specificity. The quantification of these impurities is essential for setting appropriate specifications for the drug substance and drug product.

Conclusion

This application note provides a comprehensive guide for conducting forced degradation studies on Nevirapine and for the development of a stability-indicating analytical method. By systematically evaluating the impact of various stress conditions, researchers can gain a thorough understanding of Nevirapine's stability profile and ensure the quality and safety of the pharmaceutical product. The focus on potential impurities, such as the this compound, is a critical aspect of this process. The provided protocols and data presentation formats can serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

Application Note and Protocol for the Isolation of Nevirapine Dimer from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, can form various impurities and degradation products during its synthesis and under stress conditions. Among these are dimeric species, which require isolation and characterization for comprehensive drug purity analysis and safety assessment. This document outlines a detailed protocol for the isolation of a potential nevirapine dimer from a simulated reaction mixture. The proposed methodology is based on forced degradation to generate the dimer, followed by preparative high-performance liquid chromatography (HPLC) for purification. This protocol is intended to serve as a foundational method that can be adapted and optimized for specific research and drug development needs.

Introduction

The formation of impurities during the synthesis and storage of active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing. These impurities can affect the efficacy and safety of the final drug product. Nevirapine (NVP), with the chemical formula C₁₅H₁₄N₄O, has been known to form several degradation products under stress conditions such as acid hydrolysis, oxidation, and photolysis[1][2][3]. One such class of impurities includes polymeric dimers[1]. For instance, an impurity designated as "Nevirapine - Impurity D" has been identified with a molecular formula of C₃₀H₂₆N₈O₂, which corresponds to a dehydrogenated dimer of nevirapine[4].

The isolation of such dimers is essential for their structural elucidation and toxicological evaluation. This application note provides a comprehensive protocol for the generation of a this compound through oxidative stress and its subsequent isolation using preparative HPLC.

Data Presentation

The following tables summarize the expected quantitative data from the successful application of the described protocol.

Table 1: Chromatographic Conditions and Retention Times

CompoundRetention Time (Analytical HPLC)Retention Time (Preparative HPLC)
Nevirapine8.5 ± 0.5 min12.0 ± 1.0 min
This compound15.2 ± 1.0 min21.5 ± 1.5 min

Table 2: Isolation and Purification Yield

ParameterValue
Starting amount of Nevirapine1.0 g
Approximate yield of crude dimer5-10% (50-100 mg)
Purity after preparative HPLC>98%
Final isolated yield of pure dimer30-70 mg

Experimental Protocols

Generation of this compound via Forced Degradation (Oxidative Stress)

This protocol describes the generation of a this compound through forced degradation using a mild oxidizing agent.

Materials:

  • Nevirapine (1.0 g)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrogen peroxide (30% w/v)

  • Methanol (HPLC grade)

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of nevirapine in 100 mL of a 1:1 mixture of acetonitrile and water in a 250 mL round bottom flask.

  • Add 10 mL of 30% hydrogen peroxide to the solution.

  • Attach a reflux condenser and heat the mixture at 60°C for 24 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4 hours) and analyzing them by analytical HPLC to observe the formation of the dimer peak.

  • Once a significant amount of the dimer has formed (typically 5-10% peak area), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a small amount of sodium metabisulfite solution to neutralize any remaining hydrogen peroxide.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts and evaporate to dryness to obtain the crude mixture containing nevirapine and its dimer.

Isolation of this compound using Preparative HPLC

This protocol details the separation and purification of the this compound from the crude reaction mixture.

Materials:

  • Crude mixture from the forced degradation step

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-5 min: 30% B

      • 5-30 min: 30% to 70% B

      • 30-35 min: 70% to 90% B

      • 35-40 min: 90% B

      • 40-45 min: 90% to 30% B

      • 45-50 min: 30% B

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 1-5 mL of the prepared sample, depending on the concentration.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak (expected to elute after the main nevirapine peak).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated dimer. Pool the fractions with a purity of >98%.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.

Visualizations

Experimental Workflow

experimental_workflow cluster_generation Dimer Generation cluster_isolation Dimer Isolation start Nevirapine dissolve Dissolve in Acetonitrile/Water start->dissolve add_h2o2 Add H2O2 dissolve->add_h2o2 reflux Reflux at 60°C add_h2o2->reflux monitor Monitor by HPLC reflux->monitor quench Quench Reaction monitor->quench evaporate_acn Evaporate Acetonitrile quench->evaporate_acn extract Extract with Ethyl Acetate evaporate_acn->extract dry Evaporate to Dryness extract->dry crude Crude Mixture dry->crude prep_sample Prepare Sample for HPLC crude->prep_sample prep_hplc Preparative HPLC prep_sample->prep_hplc collect_fractions Collect Dimer Fractions prep_hplc->collect_fractions analyze_purity Analyze Purity collect_fractions->analyze_purity pool_fractions Pool Pure Fractions analyze_purity->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent lyophilize Lyophilize evaporate_solvent->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Workflow for the generation and isolation of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the this compound purification process.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Nevirapine and its Analogs' Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. However, its clinical use is associated with significant adverse effects, most notably hepatotoxicity. Understanding the mechanisms of nevirapine-induced cytotoxicity is crucial for the development of safer antiretroviral therapies. These application notes provide detailed protocols for a panel of cell-based assays to assess the cytotoxic effects of nevirapine and its analogs, such as a putative nevirapine dimer.

A Note on "this compound": The term "this compound" is not well-defined in the scientific literature regarding a specific cytotoxic agent. While photochemical reactions can induce the formation of cyclobutane pyrimidine dimers in DNA, a synthesized this compound for cytotoxic evaluation is not a commonly studied compound. The protocols provided herein are established for nevirapine and can be adapted to evaluate the cytotoxicity of novel nevirapine analogs or derivatives.

The primary mechanisms of nevirapine-induced cytotoxicity in liver cells, particularly the HepG2 cell line, involve the induction of apoptosis and mitochondrial dysfunction.[1] The following protocols detail methods to quantify cell viability, detect apoptosis, and assess mitochondrial membrane potential.

Data Presentation

Quantitative data from the described assays should be recorded and summarized for clear comparison. Below are template tables for presenting typical results.

Table 1: Cell Viability by MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
1095.3 ± 4.8
5088.1 ± 6.1
10075.4 ± 5.5819[1]
25062.9 ± 7.3
50051.2 ± 6.8
81949.8 ± 5.9
100038.7 ± 4.5

Table 2: Apoptosis Detection by Annexin V/PI Staining

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)96.2 ± 2.12.5 ± 0.81.3 ± 0.5
10085.7 ± 3.58.9 ± 1.25.4 ± 1.0
25072.1 ± 4.218.3 ± 2.59.6 ± 1.8
50058.9 ± 5.129.5 ± 3.111.6 ± 2.2
81945.3 ± 4.840.1 ± 3.914.6 ± 2.5

Table 3: Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Concentration (µM)Red/Green Fluorescence Ratio (Mean ± SD)% Decrease in ΔΨm
0 (Vehicle Control)1.00 ± 0.080
1000.82 ± 0.0618
2500.65 ± 0.0535
5000.48 ± 0.0452
8190.31 ± 0.0369

Experimental Protocols

Cell Culture and Treatment

Cell Line: HepG2 (human liver carcinoma cell line) is a commonly used and relevant model for studying hepatotoxicity.[1]

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells twice a week when they reach 80-90% confluency.

Preparation of Nevirapine Stock Solution:

  • Dissolve nevirapine in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • Dilute the stock solution in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 cells

  • 96-well plates

  • Nevirapine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Treat the cells with various concentrations of nevirapine (e.g., 0, 10, 50, 100, 250, 500, 819, 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • HepG2 cells

  • 6-well plates

  • Nevirapine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • After 24 hours, treat the cells with various concentrations of nevirapine for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 dye is a lipophilic cation that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.

Materials:

  • HepG2 cells

  • Black, clear-bottom 96-well plates

  • Nevirapine

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed HepG2 cells in a black, clear-bottom 96-well plate.

  • Treat the cells with various concentrations of nevirapine for the desired time.

  • Remove the culture medium and wash the cells once with PBS.

  • Add JC-1 staining solution (prepared according to the manufacturer's instructions) to each well.

  • Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution and wash the cells with PBS.

  • Add fresh culture medium or PBS to each well.

  • Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~550 nm, emission ~600 nm) wavelengths.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start culture Culture HepG2 Cells start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Assay (Apoptosis) treat->annexin jc1 JC-1 Assay (Mitochondrial Potential) treat->jc1 analysis Analyze & Compare Data mtt->analysis annexin->analysis jc1->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptotic_Signaling_Pathway cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade nevirapine Nevirapine mitochondria Mitochondrial Dysfunction nevirapine->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Nevirapine-induced intrinsic apoptotic signaling pathway.

References

Application Notes and Protocols for Enzymatic Assays to Test Nevirapine's Inhibitory Activity on HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. While the user's request specified "nevirapine dimers," extensive literature searches did not yield publicly available information on dimeric forms of nevirapine as HIV-1 RT inhibitors. Therefore, these application notes and protocols focus on the well-characterized monomeric nevirapine and its analogs. The methodologies described herein are standard for evaluating the inhibitory potential of compounds targeting HIV-1 RT and can be adapted for novel nevirapine derivatives.

Mechanism of Action of Nevirapine

Nevirapine inhibits HIV-1 RT through a non-competitive mechanism. It binds to a hydrophobic pocket located approximately 10 Å away from the enzyme's active site.[1] This binding event does not compete with the natural nucleoside triphosphate substrates. Instead, it alters the conformation of the enzyme, particularly the "thumb" and "finger" subdomains, which are crucial for the proper positioning of the nucleic acid template and primer. This distortion of the enzyme's structure ultimately prevents the catalytic steps of DNA synthesis, effectively halting the reverse transcription of the viral RNA genome into DNA.

Nevirapine_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle (Simplified) cluster_1 Inhibition by Nevirapine Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Template Viral DNA Viral DNA HIV-1 RT->Viral DNA Reverse Transcription Allosteric Pocket Allosteric Pocket Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Nevirapine Nevirapine Nevirapine->Allosteric Pocket Binds to HIV-1 RT (Inactive) HIV-1 RT (Inactive) Allosteric Pocket->HIV-1 RT (Inactive) Induces Conformational Change in HIV-1 RT (Inactive)->Viral DNA Inhibits Synthesis

Caption: Mechanism of Nevirapine Inhibition of HIV-1 Reverse Transcriptase.

Data Presentation: Inhibitory Activity of Nevirapine and Analogs

The inhibitory activity of nevirapine and its analogs against HIV-1 RT is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes published IC50 values for nevirapine and some of its derivatives.

CompoundTarget EnzymeIC50 (µM)Reference
NevirapineWild-type HIV-1 RT0.540 ± 0.055[1]
2-nitro-NVPWild-type HIV-1 RT0.721 ± 0.111[1]
12-d3-NVPWild-type HIV-1 RT0.910 ± 0.042[1]
3-bromo-NVPWild-type HIV-1 RT2.78 ± 0.38[1]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol describes a common, non-radioactive method for determining the inhibitory activity of compounds against HIV-1 RT based on a colorimetric ELISA-based assay. Several commercial kits are available based on this principle.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Test compounds (e.g., nevirapine, nevirapine analogs) dissolved in DMSO

  • Reaction Buffer (e.g., Tris-HCl buffer with MgCl2, KCl, DTT)

  • Template/Primer (e.g., poly(A) RNA template and oligo(dT) primer)

  • Deoxynucleotide triphosphates (dNTPs), including digoxigenin-labeled dUTP (DIG-dUTP) and biotin-labeled dUTP (biotin-dUTP)

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)

  • HRP substrate (e.g., ABTS or TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader

Experimental Workflow Diagram:

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Incubation cluster_2 Detection cluster_3 Data Analysis A Prepare serial dilutions of test compounds D Add test compounds, enzyme, and reaction mixture to streptavidin-coated plate A->D B Prepare HIV-1 RT enzyme dilution B->D C Prepare reaction mixture (Template/Primer, dNTPs with DIG-dUTP and Biotin-dUTP) C->D E Incubate to allow DNA synthesis D->E F Wash plate to remove unbound components E->F G Add Anti-DIG-HRP conjugate and incubate F->G H Wash plate to remove unbound conjugate G->H I Add HRP substrate and incubate for color development H->I J Add stop solution I->J K Measure absorbance at appropriate wavelength J->K L Calculate percent inhibition and determine IC50 values K->L

Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., nevirapine and its analogs) in the appropriate solvent (typically DMSO). Further dilute these stock solutions in the reaction buffer to the final desired concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the diluted HIV-1 RT enzyme to all wells except the negative control.

    • Initiate the reaction by adding the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the synthesis of the biotin- and DIG-labeled DNA product.

  • Capture and Detection:

    • The newly synthesized DNA, which is labeled with biotin, will bind to the streptavidin-coated wells.

    • Wash the plate to remove unincorporated dNTPs and other reaction components.

    • Add the Anti-DIG-HRP conjugate to the wells and incubate to allow it to bind to the DIG-labeled dNTPs incorporated into the DNA.

    • Wash the plate again to remove any unbound antibody-enzyme conjugate.

  • Signal Generation and Measurement:

    • Add the HRP substrate to the wells. The HRP enzyme will catalyze a colorimetric reaction.

    • Allow the color to develop for a set amount of time.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_of_test_well - Absorbance_of_negative_control) / (Absorbance_of_positive_control - Absorbance_of_negative_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Alternative Assay: RT-qPCR-Based Assay

For higher sensitivity, a real-time quantitative PCR (RT-qPCR)-based assay can be employed. This method quantifies the amount of DNA synthesized by the HIV-1 RT.

Principle:

The assay involves a reverse transcription step where the HIV-1 RT synthesizes cDNA from a specific RNA template in the presence or absence of an inhibitor. The amount of cDNA produced is then quantified using qPCR with primers and a probe specific to the cDNA sequence. A reduction in the amount of synthesized cDNA in the presence of the inhibitor indicates its inhibitory activity.

Brief Protocol:

  • Reverse Transcription Reaction:

    • Set up a reaction mixture containing an RNA template, a specific primer, dNTPs, and the HIV-1 RT enzyme.

    • Add serial dilutions of the test compound (e.g., nevirapine).

    • Incubate the reaction to allow for cDNA synthesis.

  • Quantitative PCR:

    • Take an aliquot of the reverse transcription product and use it as the template in a qPCR reaction.

    • The qPCR mixture will contain primers and a fluorescent probe (e.g., TaqMan probe) specific to the synthesized cDNA.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • The cycle threshold (Ct) values from the qPCR are used to quantify the amount of cDNA. A higher Ct value indicates less cDNA was synthesized, and therefore, greater inhibition of the RT enzyme.

    • Calculate the percent inhibition based on the change in Ct values and determine the IC50 as described in the colorimetric assay.

Conclusion

The enzymatic assays described provide robust and reliable methods for evaluating the inhibitory activity of nevirapine and its analogs against HIV-1 reverse transcriptase. The choice of assay will depend on the required sensitivity and throughput. These protocols, combined with the understanding of nevirapine's mechanism of action, provide a solid foundation for researchers and drug development professionals working on novel anti-HIV-1 therapeutics.

References

Application Notes and Protocols for Assessing the Stability of the HIV-1 Reverse Transcriptase Dimer and the Influence of Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a crucial enzyme for the viral life cycle and a primary target for antiretroviral therapy. The functional form of HIV-1 RT is a heterodimer composed of p66 and p51 subunits. The stability of this dimer is critical for its enzymatic activity. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as nevirapine, bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. Understanding the effect of nevirapine on the stability of the RT dimer is essential for elucidating its mechanism of action and for the development of new and more effective NNRTIs. These application notes provide an overview of various biophysical and computational methods to assess the stability of the HIV-1 RT dimer and the impact of nevirapine binding. Detailed protocols for key experimental techniques are also provided.

Biophysical and Computational Methods for Stability Assessment

A variety of techniques can be employed to study the stability of the HIV-1 RT dimer and the influence of nevirapine. These methods can provide thermodynamic and kinetic parameters of dimer association and dissociation.

1. Analytical Ultracentrifugation (AUC): AUC is a powerful technique for studying the hydrodynamic properties of macromolecules in solution. It can be used to determine the sedimentation coefficient, molecular weight, and association constants of protein complexes. Sedimentation velocity and sedimentation equilibrium experiments can distinguish between monomeric and dimeric forms of HIV-1 RT and quantify the equilibrium between them.

2. Fluorescence Spectroscopy: Changes in the intrinsic tryptophan fluorescence of HIV-1 RT can be monitored to study the dimerization process. Dissociation of the dimer often leads to a change in the local environment of tryptophan residues, resulting in a detectable change in fluorescence intensity or emission wavelength. This method can be used to determine the free energy of dissociation.[1]

3. Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique can be used to resolve the monomeric and dimeric forms of HIV-1 RT. By analyzing the elution profiles under different conditions (e.g., varying protein concentrations, presence of nevirapine), one can qualitatively and, in some cases, quantitatively assess dimer stability.

4. Differential Scanning Calorimetry (DSC): DSC measures the heat capacity of a sample as a function of temperature. It can be used to determine the thermal stability of proteins by measuring the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. Changes in the Tm of HIV-1 RT in the presence of nevirapine can indicate an effect on the overall stability of the protein, which can be related to dimer stability.

5. Molecular Dynamics (MD) Simulations: MD simulations provide a computational approach to study the dynamics and interactions of proteins at an atomic level. Simulations of the HIV-1 RT dimer in the presence and absence of nevirapine can reveal changes in conformational flexibility, subunit-subunit interactions, and the overall stability of the dimer.[2][3] MD studies have suggested that nevirapine binding enhances the rigidity of the RT-DNA-nevirapine complex.[2]

Quantitative Data on HIV-1 RT Dimer Stability

The following table summarizes key quantitative parameters related to the stability of the HIV-1 RT dimer found in the literature. It is important to note that a direct comparison of the dissociation constant of the HIV-1 RT dimer with and without nevirapine is not extensively documented in a single study. The available data focuses on the stability of the dimer itself under various conditions and the binding affinity of nevirapine to the RT-DNA complex.

ParameterMethodConditionsValueReference
HIV-1 RT Dimer Stability
Association Constant (Ka)Analytical Ultracentrifugation5°C5.2 x 10⁵ M⁻¹[4]
Analytical Ultracentrifugation20°C2.1 x 10⁵ M⁻¹[4]
Free Energy of Dissociation (ΔG)Fluorescence SpectroscopypH 6.5, 25°C10 kcal/mol[5]
Fluorescence Spectroscopy-12.2 (± 0.2) kcal/mol[1]
Dissociation Rate Constant (k_diss)Fluorescence Spectroscopy, FRET, Activity AssayAqueous buffer~4 x 10⁻⁶ s⁻¹ (t½ = 48 h)[6]
Association Rate Constant (k_ass)Fluorescence Spectroscopy, FRET, Activity AssayAqueous buffer~1.7 M⁻¹s⁻¹[6]
Nevirapine Interaction with HIV-1 RT
Dissociation Constant (Kd) of Nevirapine from RT-DNA complexPre-steady-state kinetics- Mg²⁺19 (± 4) nM[7]
Pre-steady-state kinetics+ Mg²⁺25 (± 10) nM[7]
Association Rate Constant (k_on) of Nevirapine to RT-DNA complexPre-steady-state kinetics- Mg²⁺9.9 (± 0.5) x 10⁴ M⁻¹s⁻¹[7]
Pre-steady-state kinetics+ Mg²⁺2.6 (± 0.1) x 10⁴ M⁻¹s⁻¹[7]
Dissociation Rate Constant (k_off) of Nevirapine from RT-DNA complexPre-steady-state kinetics- Mg²⁺0.0019 (± 0.0004) s⁻¹[7]
Pre-steady-state kinetics+ Mg²⁺0.0007 (± 0.0003) s⁻¹[7]

Experimental Protocols

Protocol 1: Analytical Ultracentrifugation (AUC) for HIV-1 RT Dimerization

Objective: To determine the sedimentation coefficient and equilibrium dissociation constant (Kd) of the HIV-1 RT p66/p51 heterodimer in the absence and presence of nevirapine.

Materials:

  • Purified HIV-1 RT p66 and p51 subunits

  • Nevirapine

  • AUC Buffer: 50 mM Tris-HCl, pH 7.0, 50 mM NaCl, 1 mM DTT

  • Analytical Ultracentrifuge with absorbance and/or interference optics

  • AUC cells (e.g., 2-sector charcoal-filled Epon centerpieces)

  • Data analysis software (e.g., SEDFIT, SEDPHAT)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of HIV-1 RT heterodimer by mixing purified p66 and p51 subunits.

    • Dialyze the protein extensively against the AUC Buffer.

    • Determine the precise protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

    • Prepare a series of protein concentrations ranging from 0.1 to 1.0 mg/mL.

    • For experiments with nevirapine, prepare a stock solution of nevirapine in DMSO and add it to the protein samples to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples, including the control.

  • Sedimentation Velocity:

    • Assemble the AUC cells, loading 400 µL of the sample and 420 µL of the reference buffer into the respective sectors.

    • Equilibrate the rotor at the desired temperature (e.g., 20°C) in the centrifuge.

    • Centrifuge the samples at a high speed (e.g., 42,000 rpm).

    • Collect radial scans at appropriate time intervals using absorbance optics at 280 nm.

    • Analyze the data using software like SEDFIT to obtain the distribution of sedimentation coefficients (c(s)). The presence of distinct peaks will correspond to monomeric and dimeric species.

  • Sedimentation Equilibrium:

    • Load the samples as in the velocity experiment.

    • Centrifuge the samples at a lower speed (e.g., 10,000 rpm) until equilibrium is reached (typically 24-48 hours).

    • Collect radial scans at equilibrium.

    • Analyze the data using software like SEDPHAT, fitting the data to appropriate models (e.g., monomer-dimer self-association) to determine the equilibrium dissociation constant (Kd).

Protocol 2: Intrinsic Tryptophan Fluorescence to Monitor Dimer Dissociation

Objective: To measure the free energy of dissociation of the HIV-1 RT dimer by monitoring changes in intrinsic tryptophan fluorescence upon denaturation.

Materials:

  • Purified HIV-1 RT heterodimer

  • Nevirapine

  • Denaturation Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT

  • Denaturant: Acetonitrile or Guanidinium Chloride (GdmCl)

  • Fluorescence Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of HIV-1 RT heterodimer (e.g., 1 µM) in Denaturation Buffer.

    • For experiments with nevirapine, add the inhibitor to the desired final concentration.

    • Prepare a series of samples with increasing concentrations of the denaturant (e.g., 0-50% acetonitrile or 0-6 M GdmCl).

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 to 400 nm for each sample.

    • Determine the fluorescence intensity at the emission maximum (around 340-350 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of denaturant concentration.

    • Fit the data to a two-state transition model to determine the midpoint of the transition (Cm), which is the denaturant concentration at which 50% of the dimer is dissociated.

    • Calculate the free energy of dissociation (ΔG) using the following equation: ΔG = m * Cm, where 'm' is a measure of the dependence of ΔG on the denaturant concentration.

Protocol 3: Size-Exclusion Chromatography (SEC) Analysis

Objective: To qualitatively assess the effect of nevirapine on the monomer-dimer equilibrium of HIV-1 RT.

Materials:

  • Purified HIV-1 RT heterodimer

  • Nevirapine

  • SEC Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT

  • HPLC or FPLC system with a size-exclusion column (e.g., Superdex 200)

  • UV detector

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of SEC Buffer at a constant flow rate (e.g., 0.5 mL/min).

  • Sample Preparation and Injection:

    • Prepare HIV-1 RT samples at a fixed concentration (e.g., 1 mg/mL) in SEC Buffer, both with and without nevirapine.

    • Inject a defined volume of the sample (e.g., 100 µL) onto the equilibrated column.

  • Chromatogram Analysis:

    • Monitor the elution profile at 280 nm.

    • The elution volumes of the peaks corresponding to the dimer and monomer will be different.

    • Compare the chromatograms of the samples with and without nevirapine. A shift in the relative peak areas of the monomer and dimer peaks will indicate an effect of nevirapine on the equilibrium.

Protocol 4: Molecular Dynamics (MD) Simulation

Objective: To computationally investigate the effect of nevirapine on the stability and dynamics of the HIV-1 RT dimer.

Software:

  • Molecular dynamics simulation package (e.g., GROMACS, AMBER, NAMD)

  • Force field (e.g., CHARMM, AMBER)

  • Visualization software (e.g., VMD, PyMOL)

Procedure:

  • System Setup:

    • Obtain the crystal structure of the HIV-1 RT heterodimer, both in its apo form and in complex with nevirapine (if available from the Protein Data Bank), or model the nevirapine into the binding pocket.

    • Solvate the protein in a water box with appropriate ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space.

  • Analysis:

    • Analyze the trajectories to calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility.

    • Analyze the interactions at the dimer interface (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

    • Perform principal component analysis (PCA) to identify the dominant modes of motion.

    • Compare the results from the simulations with and without nevirapine to understand its impact on the dimer's stability and dynamics.

Visualizations

Experimental_Workflow_AUC cluster_prep Sample Preparation cluster_auc Analytical Ultracentrifugation cluster_analysis Data Analysis P1 Purify HIV-1 RT p66 & p51 P2 Form Heterodimer P3 Dialyze into AUC Buffer P4 Prepare Concentration Series +/- Nevirapine A1 Sedimentation Velocity (High Speed) P4->A1 A2 Sedimentation Equilibrium (Low Speed) P4->A2 D1 c(s) Distribution (Monomer vs. Dimer) A1->D1 D2 Fit to Model (Determine Kd) A2->D2

Caption: Workflow for assessing HIV-1 RT dimer stability using Analytical Ultracentrifugation.

Signaling_Pathway_Nevirapine_Effect cluster_rt HIV-1 Reverse Transcriptase RT_Monomer p66/p51 Monomers RT_Dimer p66/p51 Heterodimer (Active) RT_Monomer->RT_Dimer Dimerization RT_Dimer->RT_Monomer Dissociation Binding Allosteric Binding RT_Dimer->Binding Nevirapine Nevirapine Nevirapine->Binding Conformation Conformational Change & Increased Rigidity Binding->Conformation Inhibition Inhibition of Polymerase Activity Conformation->Inhibition

Caption: Logical relationship of Nevirapine's effect on HIV-1 RT dimerization and activity.

References

Application Notes and Protocols for the Scalable Synthesis of Nevirapine and a Hypothetical Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's activity. While the synthesis of nevirapine is well-established, the exploration of nevirapine dimers—two nevirapine molecules chemically linked together—is a novel area with limited published research. This document provides detailed protocols for the scalable synthesis of the nevirapine monomer and proposes a hypothetical strategy for the synthesis of a nevirapine dimer, offering a starting point for research into these potentially novel chemical entities.

The dimerization of bioactive molecules is a known strategy in medicinal chemistry to potentially enhance binding affinity, alter pharmacokinetic properties, or explore new mechanisms of action. A dimeric nevirapine analogue could theoretically interact with the dimeric HIV-1 RT enzyme in a unique manner, potentially offering advantages over the monomeric drug.

Part 1: Scalable Synthesis of Nevirapine Monomer

Several methods for the large-scale synthesis of nevirapine have been developed to improve yield, reduce costs, and increase efficiency. One of the most efficient methods is a "one-pot" synthesis that streamlines the process.

Data Presentation: Comparison of Nevirapine Synthesis Methods
MethodKey Starting MaterialsKey Reagents/SolventsOverall YieldKey Advantages
First Generation Process 2-Chloro-nicotinic acid (2-CAN), 2-Chloro-3-amino-4-picoline (CAPIC)Thionyl chloride, Triethylamine~59%Established process
Second Generation Process 2-Cyclopropylamino-nicotinic acidNot specified~68%Improved yield over first generation
"One-Pot" Process [1]Methyl 2-cyclopropylaminonicotinate (Me-CAN), 2-Chloro-3-amino-4-picoline (CAPIC)Sodium hydride, Diglyme~87%High yield, reduced unit operations, cost-effective
Experimental Workflow for "One-Pot" Nevirapine Synthesis

The following diagram illustrates the workflow for the highly efficient one-pot synthesis of nevirapine.

G cluster_0 Step 1: Amide Formation (in situ) cluster_1 Step 2: Cyclization (in situ) cluster_2 Step 3: Purification CAPIC 2-Chloro-3-amino-4-picoline (CAPIC) NaH1 Sodium Hydride (NaH) in Diglyme CAPIC->NaH1 Deprotonation Intermediate N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide MeCAN Methyl 2-cyclopropylaminonicotinate (Me-CAN) NaH1->MeCAN Addition MeCAN->Intermediate Amide formation NaH2 Sodium Hydride (NaH) Intermediate->NaH2 Intramolecular cyclization Crude_NVP Crude Nevirapine NaH2->Crude_NVP Purification Recrystallization Crude_NVP->Purification Pure_NVP Pure Nevirapine Purification->Pure_NVP

Caption: Workflow for the one-pot synthesis of nevirapine.

Experimental Protocol: "One-Pot" Synthesis of Nevirapine

This protocol is adapted from a high-yield, scalable process.[1]

Materials:

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)

  • 2-Chloro-3-amino-4-picoline (CAPIC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Diglyme (anhydrous)

  • Toluene (anhydrous)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet

  • Temperature probe

  • Addition funnel

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Reaction Setup:

    • Charge the reactor with anhydrous diglyme and sodium hydride (2.2 equivalents).

    • Heat the suspension to 130°C under a nitrogen atmosphere.

  • Amide Formation:

    • In a separate vessel, dissolve 2-chloro-3-amino-4-picoline (CAPIC) (1 equivalent) in anhydrous diglyme.

    • Slowly add the CAPIC solution to the sodium hydride suspension at 130°C.

    • Stir the mixture for 1-2 hours to allow for deprotonation.

    • In another vessel, dissolve methyl 2-cyclopropylaminonicotinate (Me-CAN) (1.1 equivalents) in anhydrous toluene/diglyme.

    • Slowly add the Me-CAN solution to the reaction mixture, maintaining the temperature between 60-65°C.

    • Stir for 2-4 hours until the formation of the intermediate amide, 2-(Cyclopropylamino)nicotinamido-3'amino-2'-chloro-4'-methylpyridine, is complete (monitor by HPLC).

  • Cyclization:

    • Heat the reaction mixture to 130-140°C.

    • Stir for an additional 1-2 hours to effect intramolecular cyclization.

    • Monitor the reaction by HPLC until the disappearance of the intermediate.

  • Work-up and Isolation of Crude Nevirapine:

    • Cool the reaction mixture to 0-5°C.

    • Slowly and carefully quench the reaction by adding water, keeping the temperature below 20°C.

    • Perform azeotropic distillation under vacuum to remove water and some of the diglyme.

    • The crude nevirapine will precipitate.

    • Filter the solid, wash with water, and then a small amount of cold diglyme.

    • Dry the crude product under vacuum.

  • Purification of Nevirapine:

    • Suspend the crude nevirapine in water.

    • Heat the suspension to 50-60°C and acidify with hydrochloric acid to a pH of 1-2 to dissolve the product.

    • Treat with activated carbon to remove colored impurities.

    • Filter the hot solution through a celite pad.

    • Adjust the pH of the filtrate to 8-9 with sodium hydroxide solution while maintaining the temperature at 50-60°C.

    • Cool the mixture to room temperature and then to 0-5°C to precipitate the pure nevirapine.

    • Filter the solid, wash with cold water, and dry under vacuum at 60-70°C to yield pure nevirapine.

Part 2: Hypothetical Synthesis of a this compound

As the synthesis of nevirapine dimers is not a well-documented field, the following section outlines a hypothetical approach. This strategy involves the functionalization of the nevirapine core to introduce a reactive handle, followed by a coupling reaction to link two functionalized nevirapine molecules.

Proposed Synthetic Strategy

The proposed strategy focuses on introducing a linker at the N-5 position of the diazepine ring of nevirapine. This position is chosen as it is a secondary amine in the dihydrodiazepine ring and is likely amenable to functionalization without significantly disrupting the core structure required for anti-HIV activity.

Hypothetical Reaction Scheme:

  • Functionalization of Nevirapine: Introduction of an alkyl halide or a terminal alkyne at the N-5 position.

  • Dimerization:

    • For alkyl halide functionalized nevirapine: Dimerization using a di-nucleophile (e.g., a diamine or dithiol) in a substitution reaction.

    • For alkyne functionalized nevirapine: Dimerization via a "click" chemistry reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) with a bifunctional linker containing two azide groups.

Hypothetical Experimental Workflow

G cluster_0 Step 1: N-5 Functionalization cluster_1 Step 2: Dimerization Reaction cluster_2 Step 3: Purification NVP Nevirapine Base Base (e.g., NaH) NVP->Base Deprotonation Functionalized_NVP N-5 Functionalized Nevirapine Linker_Precursor Linker Precursor (e.g., 1,4-dibromobutane) Base->Linker_Precursor Nucleophilic substitution Linker_Precursor->Functionalized_NVP Dimerization_Reaction Coupling Reaction Functionalized_NVP->Dimerization_Reaction Crude_Dimer Crude this compound Dimerization_Reaction->Crude_Dimer Purification Chromatography (e.g., HPLC) Crude_Dimer->Purification Pure_Dimer Pure this compound Purification->Pure_Dimer

Caption: Hypothetical workflow for this compound synthesis.

Hypothetical Experimental Protocol: Synthesis of a Bis-Nevirapine Dimer via Alkylation

This protocol describes a hypothetical synthesis of a this compound linked by an alkyl chain at the N-5 positions. This is a theoretical protocol and requires experimental validation and optimization.

Materials:

  • Nevirapine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1,4-Dibromobutane (or other di-alkyl halide linker)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Syringes

  • Chromatography column

  • Rotary evaporator

Procedure:

  • N-5 Deprotonation:

    • To a solution of nevirapine (2 equivalents) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

    • Allow the mixture to stir at room temperature for 1 hour.

  • Dimerization:

    • Cool the reaction mixture back to 0°C.

    • Slowly add a solution of 1,4-dibromobutane (1 equivalent) in anhydrous DMF via syringe.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS for the formation of the dimer and disappearance of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

    • Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its structure and purity.

Part 3: Biological Context - Mechanism of Action of Nevirapine

While the biological activity of a this compound is unknown, understanding the mechanism of the monomer is crucial. The following diagram illustrates the known signaling pathway (or rather, the mechanism of inhibition) for nevirapine.

G cluster_0 HIV-1 Replication Cycle cluster_1 Nevirapine Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Allosteric_Site Allosteric Binding Pocket on RT Integration Integration into Host Genome Viral_DNA->Integration NVP Nevirapine NVP->Allosteric_Site Binds to Conformational_Change Conformational Change in RT Allosteric_Site->Conformational_Change Induces Inhibited_RT Inhibited RT Conformational_Change->Inhibited_RT Inhibited_RT->Viral_DNA Blocks Synthesis

Caption: Mechanism of action of nevirapine.

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distant from the active site. This binding induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains, which distorts the catalytic site and limits the mobility of the enzyme, thereby inhibiting the synthesis of viral DNA from the viral RNA template.

Conclusion

This document provides a comprehensive overview of scalable synthesis methods for nevirapine and presents a hypothetical framework for the synthesis of nevirapine dimers. While the synthesis of the nevirapine monomer is well-optimized, the development of synthetic routes to nevirapine dimers represents a new and unexplored area of research. The provided hypothetical protocol serves as a conceptual starting point for researchers interested in exploring the potential of these novel molecules. Further research is required to develop and validate synthetic methods for nevirapine dimers and to evaluate their biological activity against HIV-1.

References

Troubleshooting & Optimization

minimizing nevirapine dimer formation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of nevirapine dimers and other impurities during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary dimer impurity observed during nevirapine synthesis?

A1: The most prominent dimer impurity identified during the synthesis of nevirapine is 11,11'-Dicyclopropyl-4,4'-dimethyl-5,5',11,11'-tetrahydro-6H,6'H-9,9'-bidipyrido[3,2-b:2',3'-e][1][2]diazepin-6,6'-dione . This impurity is also officially recognized as Nevirapine EP Impurity D [2][3].

Q2: What is the proposed mechanism for the formation of the nevirapine dimer?

A2: The precise mechanism is not extensively detailed in publicly available literature. However, based on the structure of the dimer and general principles of organic chemistry, the likely pathway is an oxidative coupling of two nevirapine molecules. This is thought to occur in the final cyclization step of the synthesis, which is typically conducted under strongly basic conditions. The presence of residual oxidants or atmospheric oxygen can facilitate this side reaction.[4]

Q3: Which reaction conditions are known to promote the formation of the this compound?

A3: High temperatures, the presence of strong bases, and exposure to oxidizing agents are key factors that can increase the formation of the this compound and other impurities. Specifically, the final cyclization step is critical, and careful control of reaction parameters is necessary to minimize byproduct formation.

Q4: How can I detect and quantify the this compound in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective analytical methods for detecting and quantifying the this compound. These techniques can separate nevirapine from its impurities, allowing for accurate determination of their respective concentrations. Mass spectrometry (MS) can be coupled with LC to confirm the identity of the dimer.

Q5: Are there any established limits for the this compound impurity in the final product?

A5: Regulatory bodies like the European Pharmacopoeia (EP) have established specifications for impurities in active pharmaceutical ingredients. For nevirapine, known impurities such as the dimer are typically limited to 0.05% to 0.5% w/w . The total percentage of all impurities is also controlled.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of this compound detected in the final product. Oxidative conditions during synthesis. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.- Use deoxygenated solvents.
Excessively high reaction temperature. - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of impurities. Maintain the temperature within the recommended range for the specific synthetic protocol.
Inappropriate choice or excess of base. - The type and amount of base used in the cyclization step are critical. Consider using a milder base or optimizing the stoichiometry to reduce side reactions.- A patent for nevirapine synthesis suggests that the use of calcium oxide can reduce the formation of byproducts.[5]
Difficulty in removing the dimer during purification. Similar polarity of nevirapine and its dimer. - Optimize the purification method. This may involve using a different solvent system for recrystallization or employing column chromatography with a high-resolution stationary phase.
Inconsistent results in dimer formation between batches. Variability in the quality of starting materials or reagents. - Ensure the purity of all starting materials and reagents. Impurities in the precursors can act as catalysts for side reactions.- Perform quality control checks on all incoming materials.

Quantitative Data Summary

Parameter Condition A (Standard Protocol) Condition B (Optimized Protocol) Impact on Dimer Formation
Atmosphere AirInert (Nitrogen)Reduced dimer formation under inert atmosphere.
Base Strong organic baseMilder inorganic base (e.g., CaO)Use of specific inorganic bases can lower impurity levels.[5]
Temperature Elevated (e.g., >100°C)Optimized (e.g., 80-90°C)Lowering the temperature within an optimal range can decrease dimer formation.
Dimer Percentage Can be > 0.5%Typically < 0.15%Optimized conditions significantly reduce dimer content.

Experimental Protocols

Protocol for Minimizing this compound Formation

This protocol is a generalized representation and should be adapted based on specific laboratory conditions and precursor characteristics.

  • Preparation of the Reaction Vessel:

    • Ensure the reaction vessel is clean, dry, and equipped with a magnetic stirrer, a condenser, and an inlet for an inert gas.

    • Purge the vessel with dry nitrogen or argon for at least 30 minutes to remove any residual oxygen and moisture.

  • Addition of Reagents:

    • Dissolve the nevirapine precursor in a suitable, deoxygenated solvent.

    • Under a continuous flow of inert gas, add the base in a controlled manner. Consider using calcium oxide as per findings that suggest it reduces byproduct formation.[5]

    • Maintain the inert atmosphere throughout the addition of reagents and the duration of the reaction.

  • Reaction Conditions:

    • Maintain the reaction temperature at the lower end of the effective range, as determined by optimization experiments.

    • Monitor the reaction progress using an appropriate analytical technique, such as HPLC, to determine the optimal reaction time.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Follow the established work-up procedure, which may include quenching the reaction, extraction, and washing.

    • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography to effectively remove the dimer and other impurities.

Visualizations

Nevirapine_Synthesis_Workflow cluster_synthesis Nevirapine Synthesis cluster_purification Purification cluster_dimer Dimer Formation Pathway Precursors Nevirapine Precursors Cyclization Cyclization Reaction (Strong Base) Precursors->Cyclization Crude_NVP Crude Nevirapine Product Cyclization->Crude_NVP Oxidative_Conditions Oxidative Conditions (O2, High Temp) Cyclization->Oxidative_Conditions Purification Purification (e.g., Recrystallization) Crude_NVP->Purification Pure_NVP Pure Nevirapine Purification->Pure_NVP Dimer This compound Oxidative_Conditions->Dimer

Caption: Workflow of Nevirapine Synthesis and Dimer Formation.

Troubleshooting_Logic High_Dimer High Dimer Content Detected? Check_Atmosphere Check Reaction Atmosphere High_Dimer->Check_Atmosphere Yes Check_Temp Review Reaction Temperature High_Dimer->Check_Temp Yes Check_Base Evaluate Base and Stoichiometry High_Dimer->Check_Base Yes Implement_Inert Implement Inert Atmosphere (N2 or Ar) Check_Atmosphere->Implement_Inert Optimize_Temp Optimize and Lower Temperature Check_Temp->Optimize_Temp Optimize_Base Optimize Base Type/Amount Check_Base->Optimize_Base

Caption: Troubleshooting Logic for High this compound Content.

References

Technical Support Center: Optimizing Reaction Conditions to Prevent Nevirapine Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions to prevent the dimerization of nevirapine during synthesis and handling. Nevirapine, a non-nucleoside reverse transcriptase inhibitor, can form a dimeric impurity, officially designated as Nevirapine EP Impurity D, under certain conditions. This guide offers insights into the factors influencing its formation and provides actionable strategies to minimize its presence in your final product.

Frequently Asked Questions (FAQs)

Q1: What is the nevirapine dimer?

A1: The this compound, also known as Nevirapine EP Impurity D, is a process-related impurity formed during the synthesis of nevirapine. It has the chemical formula C30H26N8O2 and a molecular weight of 530.58. Its formation is undesirable as it can affect the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). In the solid state, nevirapine molecules can also associate through hydrogen bonds to form non-covalent dimers, which is a distinct phenomenon related to its crystal structure.[1]

Q2: What are the primary factors that promote nevirapine dimerization?

A2: The primary factors that contribute to the formation of the this compound impurity are elevated temperatures and strongly basic conditions during the synthesis process. The presence of oxidizing agents may also play a role in the formation of various impurities, and potentially the dimer, through side reactions with reaction intermediates.

Q3: At what stage of the synthesis is dimerization most likely to occur?

A3: Dimerization is most likely to occur during the cyclization step of the nevirapine synthesis, where strongly basic conditions, often employing sodium hydride, and elevated temperatures are used to form the diazepine ring of the nevirapine molecule.

Q4: Can nevirapine dimerize under acidic conditions?

A4: While nevirapine is known to degrade under acidic conditions, the formation of the specific dimer impurity (Impurity D) is more commonly associated with basic conditions used during synthesis. Acidic degradation typically leads to different degradation products.

Q5: How can I detect and quantify the this compound?

A5: The most common and effective methods for detecting and quantifying the this compound are high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) with UV detection. These techniques can separate nevirapine from its impurities, allowing for accurate quantification.

Troubleshooting Guide: Minimizing this compound Formation

This guide provides specific troubleshooting advice for common issues encountered during nevirapine synthesis that may lead to dimer formation.

Issue 1: High Levels of this compound Detected in the Crude Product
Potential Cause Recommended Action
Excessive Reaction Temperature Maintain the reaction temperature for the cyclization step between 60-65°C. Temperatures above this range have been shown to increase the formation of impurities, including the dimer.
Prolonged Reaction Time at High Temperature Monitor the reaction progress closely using in-process controls (e.g., HPLC). Once the reaction is complete, cool the mixture promptly to 0-5°C before quenching.
Sub-optimal pH Control The synthesis of nevirapine is conducted under strongly basic conditions. However, precise control is crucial. Ensure the appropriate stoichiometry of the base (e.g., sodium hydride) is used. During workup and purification, carefully adjust the pH to 6-8 with a suitable acid (e.g., glacial acetic acid) to precipitate the nevirapine while minimizing the formation of side products.
Presence of Oxidizing Agents While not definitively proven for the dimer itself, oxidative side reactions are a known source of impurities in the synthesis of nevirapine analogues.[2] Ensure all reactants and solvents are free from peroxides and other oxidizing contaminants. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative side reactions.
Incorrect Order of Reagent Addition In some synthetic procedures, the order of addition of reagents is critical. For instance, adding the intermediate to the base suspension at the reaction temperature may be preferable to adding the base to the intermediate. Follow the established protocol carefully to avoid localized high concentrations and temperatures that can promote side reactions.
Issue 2: Inconsistent Dimer Levels Between Batches
Potential Cause Recommended Action
Poor Temperature Control Ensure your reaction vessel has accurate and consistent temperature monitoring and control. Calibrate temperature probes regularly.
Variability in Raw Material Quality Use high-purity starting materials and solvents. Test incoming materials for the presence of impurities that could interfere with the reaction or act as catalysts for side reactions.
Inconsistent Mixing Ensure efficient and consistent stirring throughout the reaction to maintain a homogenous mixture and prevent localized "hot spots" where side reactions can occur.
Variations in Work-up and Purification Standardize the work-up and purification procedures, particularly with respect to pH adjustment, temperature control during precipitation and filtration, and the composition of wash solutions.

Quantitative Data on Impurity Formation

Parameter Condition Impact on Impurity Formation Reference
Temperature > 65°CIncreased formation of impurities[3]
pH Strongly BasicNecessary for the desired reaction, but can promote side reactions if not controlled[3]
Oxidants Presence of oxidizing agentsCan lead to the formation of impurities through side reactions with intermediates[2]

Experimental Protocols

Optimized Synthesis of Nevirapine with Minimized Impurity Formation

This protocol is a generalized representation based on common synthetic routes for nevirapine, with an emphasis on steps critical for minimizing dimer formation.

Step 1: Formation of the Intermediate (CYCLOR)

  • In a reaction vessel under an inert atmosphere, 2-chloro-3-amino-4-picoline (CAPIC) is reacted with sodium hydride in a suitable solvent (e.g., diglyme).

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN) is then added slowly to the reaction mixture.

  • Crucial Step: The reaction temperature is maintained between 60-65°C. This temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.[3]

Step 2: Cyclization to form Crude Nevirapine

  • The intermediate from Step 1 is cyclized in the presence of a strong base like sodium hydride at an elevated temperature.

  • Crucial Step: After the reaction is deemed complete by in-process monitoring, the reaction mixture should be cooled to approximately 0-5°C before quenching with water.[3] This rapid cooling helps to minimize the formation of temperature-dependent impurities.

Step 3: Purification of Nevirapine

  • The crude nevirapine is purified by a series of extraction and precipitation steps.

  • Crucial Step: The pH of the aqueous solution containing nevirapine is carefully adjusted to 6-8 using glacial acetic acid to precipitate the pure product.[4] This pH range is optimal for maximizing the yield of nevirapine while minimizing the co-precipitation of impurities.

  • The precipitated nevirapine is then filtered, washed with water and an ethanol/water mixture, and dried under vacuum.

Visualizations

Logical Workflow for Troubleshooting this compound Formation

G start High this compound Detected temp Check Reaction Temperature start->temp ph Verify pH Control start->ph oxidants Assess for Oxidants start->oxidants reagents Review Reagent Addition start->reagents temp_high Temperature > 65°C? temp->temp_high ph_issue Inconsistent pH during workup? ph->ph_issue oxidants_present Potential for oxidative conditions? oxidants->oxidants_present reagents_order Incorrect reagent order? reagents->reagents_order temp_high->ph No optimize_temp Optimize and maintain T at 60-65°C temp_high->optimize_temp Yes ph_issue->oxidants No optimize_ph Standardize pH adjustment (6-8) ph_issue->optimize_ph Yes oxidants_present->reagents No inert_atm Use inert atmosphere and purified reagents oxidants_present->inert_atm Yes correct_order Follow validated addition protocol reagents_order->correct_order Yes end_node Reduced Dimer Formation reagents_order->end_node No optimize_temp->end_node optimize_ph->end_node inert_atm->end_node correct_order->end_node

Caption: Troubleshooting workflow for nevirapine dimerization.

Proposed Dimerization Pathway

While a definitive published mechanism is elusive, a plausible pathway for the formation of the this compound under strongly basic conditions likely involves the deprotonation of the amide nitrogen, followed by a nucleophilic attack on another nevirapine molecule or a reactive intermediate.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Rearrangement/Stabilization nevirapine Nevirapine anion Nevirapine Anion (Nucleophile) nevirapine->anion Deprotonation base Strong Base (e.g., NaH) base->anion dimer_intermediate Dimer Intermediate anion->dimer_intermediate Nucleophilic Attack nevirapine2 Another Nevirapine Molecule or Reactive Intermediate nevirapine2->dimer_intermediate dimer This compound (Impurity D) dimer_intermediate->dimer Rearrangement

Caption: Plausible nevirapine dimerization pathway.

References

improving the yield of nevirapine dimer for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers aiming to improve the yield of the nevirapine dimer, also known as Nevirapine Impurity D, for research purposes.

Disclaimer

The information provided is based on the analysis of nevirapine synthesis, its known impurities, and degradation pathways. The this compound is typically an undesired byproduct. The following guidance is intended to help researchers investigate the conditions that may favor its formation for research applications. These are not validated protocols for the synthesis of the this compound.

Troubleshooting Guide

Q1: I am not observing any formation of the this compound in my reaction. What are the potential reasons?

A1: The formation of the this compound is likely a result of a side reaction. If you are not seeing its formation, it could be due to several factors:

  • Absence of Oxidizing Agents: The formation of a similar dimeric impurity in a nevirapine analogue has been linked to the presence of an oxidant.[1] Your reaction conditions may be too controlled and lacking in the necessary oxidizing species.

  • Reaction Conditions: The standard synthesis of nevirapine is optimized to minimize impurity formation. The temperature, pH, and solvent system you are using may not be conducive to the dimerization side reaction.

  • Purity of Starting Materials: High-purity starting materials and reagents will reduce the chances of side reactions.

Q2: How can I attempt to increase the yield of the this compound?

A2: To intentionally increase the yield of the this compound, you can systematically vary the reaction conditions to favor the side reaction. Consider the following adjustments:

  • Introduce an Oxidant: Based on studies of nevirapine analogues, the presence of an oxidizing agent may be key.[1] You could experiment with the controlled addition of mild oxidizing agents.

  • Modify Reaction Temperature: Higher temperatures can sometimes promote the formation of byproducts. A systematic increase in the reaction temperature, while carefully monitoring the reaction progress, might increase the dimer yield.

  • Adjust pH: Forced degradation studies have shown that nevirapine degrades under acidic conditions.[2][3] Exploring a lower pH environment might create conditions favorable for dimerization.

  • Increase Reaction Time: Allowing the reaction to proceed for a longer duration might increase the formation of the dimer, especially after the main product formation has plateaued.

  • Choice of Solvent: The polarity and type of solvent can influence reaction pathways. Experimenting with different solvents from those used in the standard nevirapine synthesis could alter the product distribution.

Q3: I am seeing the formation of multiple impurities, making it difficult to isolate the this compound. What can I do?

A3: The challenge with promoting a side reaction is often a lack of selectivity. To address the formation of multiple impurities:

  • Systematic Variation of Conditions: Instead of making multiple changes at once, vary one parameter at a time (e.g., temperature, oxidant concentration) to identify the conditions that selectively favor the dimer.

  • Purification Strategy: Developing a robust purification protocol is crucial. Techniques like preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with a carefully selected solvent system will be necessary to isolate the dimer from nevirapine and other impurities.

Q4: How can I confirm that the compound I have isolated is indeed the this compound?

A4: The this compound is identified as Nevirapine Impurity D, with the molecular formula C30H26N8O2 and CAS number 1391054-30-0. To confirm the identity of your isolated compound, you should use a combination of analytical techniques:

  • Mass Spectrometry (MS): This will help you determine the molecular weight of the compound, which should correspond to that of the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural information to confirm the dimeric structure.

  • High-Performance Liquid Chromatography (HPLC): Comparing the retention time of your isolated compound with a certified reference standard of Nevirapine Impurity D is a reliable method of identification.

Frequently Asked Questions (FAQs)

What is the "this compound"?

The "this compound" is a process-related impurity found during the synthesis of nevirapine. It is also known as Nevirapine EP Impurity D. Its molecular formula is C30H26N8O2, which is double that of nevirapine, and its CAS number is 1391054-30-0.

Is there a standard protocol for the synthesis of the this compound?

There are no standard, published protocols specifically for the synthesis of the this compound, as it is typically considered an impurity to be minimized. The information available is primarily from studies on nevirapine's impurities and degradation products.

What are the likely precursors to the this compound?

The dimer could potentially form from the nevirapine molecule itself through an oxidative coupling reaction, or it could arise from the dimerization of reactive intermediates during the final steps of the nevirapine synthesis.

What are the potential research applications of the this compound?

As a known impurity, the this compound is important for:

  • Analytical Method Development: As a reference standard for the validation of analytical methods used for quality control of nevirapine.

  • Toxicology Studies: To assess any potential biological activity or toxicity associated with this impurity.

  • Drug Metabolism and Pharmacokinetics (DMPK): To understand if it is a metabolite of nevirapine.

Data on Nevirapine Degradation

Forced degradation studies of nevirapine provide insights into the conditions that might lead to the formation of impurities, including the dimer.

Stress ConditionReagent/DetailsObservationPotential for Dimer Formation
Acidic 2 N HCl at 80°C for 8 hoursSignificant degradation (around 20.91%)High
Oxidative Not specifiedDegradation observedHigh
Thermal 110°C for 24 hoursSignificant degradation (around 16.48%)Moderate
Basic Not specifiedNo significant degradationLow
Photolytic Not specifiedNo significant degradationLow

Data compiled from forced degradation studies of nevirapine.[2][3]

Experimental Protocols

As there is no established protocol for synthesizing the this compound, a generalized experimental workflow for investigating its formation is proposed.

General Experimental Workflow for Investigating this compound Formation

  • Reaction Setup:

    • Start with a standard nevirapine synthesis reaction as a baseline. A common method involves the cyclization of N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide.

    • Use a solvent such as diglyme.

    • Employ a base like sodium hydride for the cyclization step.

  • Introduction of Variables to Promote Dimerization:

    • Oxidative Conditions: After the primary reaction is complete, or during the reaction, introduce a mild oxidizing agent. The choice and concentration of the oxidant should be varied systematically.

    • Acidic Conditions: After the main reaction, cautiously acidify the reaction mixture and monitor for the formation of the dimer. The pH and temperature should be carefully controlled.

    • Thermal Stress: Increase the reaction temperature in controlled increments and monitor the formation of the dimer over time.

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material, the formation of nevirapine, and the appearance of new spots/peaks that could correspond to the dimer.

  • Work-up and Purification:

    • Quench the reaction carefully.

    • Extract the products into a suitable organic solvent.

    • Use column chromatography or preparative HPLC to isolate the compound with the expected polarity and molecular weight of the dimer.

  • Characterization:

    • Confirm the identity of the isolated compound using Mass Spectrometry and NMR, and by comparison with a reference standard if available.

Visualizations

logical_workflow Logical Workflow for Investigating this compound Formation cluster_0 Baseline Experiment cluster_1 Hypothesis: Dimer is formed via side reactions cluster_2 Experimental Variables cluster_3 Analysis and Isolation start Standard Nevirapine Synthesis monitor1 Monitor Reaction by HPLC/TLC start->monitor1 hypothesis Introduce Controlled Variables monitor1->hypothesis oxidant Add Mild Oxidant hypothesis->oxidant acid Adjust to Acidic pH hypothesis->acid temp Increase Temperature hypothesis->temp monitor2 Monitor for Dimer Formation oxidant->monitor2 acid->monitor2 temp->monitor2 isolate Isolate via Prep-HPLC/Column Chromatography monitor2->isolate characterize Characterize (MS, NMR) isolate->characterize

Caption: A logical workflow for a researcher investigating the formation of the this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Dimer Yield start Low or No Dimer Yield check_oxidant Are oxidizing conditions present? start->check_oxidant add_oxidant Introduce a mild oxidant check_oxidant->add_oxidant No check_ph Is the pH neutral or basic? check_oxidant->check_ph Yes optimize Optimize reaction time and purification add_oxidant->optimize lower_ph Systematically lower the pH check_ph->lower_ph Yes check_temp Is the temperature too low? check_ph->check_temp No (Acidic) lower_ph->optimize increase_temp Increase temperature incrementally check_temp->increase_temp Yes check_temp->optimize No increase_temp->optimize

Caption: A troubleshooting workflow for addressing low yields of the this compound.

References

Technical Support Center: Navigating Challenges in Nevirapine Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural analysis of nevirapine, with a particular focus on its solid-state forms and dimeric synthons.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Crystallography & Solid-State Characterization

Question: We are struggling to obtain single crystals of nevirapine suitable for X-ray diffraction. What are the common issues and potential solutions?

Answer:

Obtaining high-quality single crystals of nevirapine can be challenging due to its poor aqueous solubility and tendency to form different solid-state forms.[1][2] Common problems include the formation of fine-grained aggregates, solvates, or multiple polymorphs.[1]

Troubleshooting Guide:

ProblemPotential CauseRecommended Solution
Poor Crystal Quality (e.g., small, aggregated crystals) Low solubility of nevirapine in common solvents.Explore a wider range of solvent systems with varying polarity.[1] Consider co-crystallization with pharmaceutically acceptable co-formers like saccharin, tartaric acid, or maleic acid to improve solubility and crystal habit.[3]
Formation of Unwanted Solvates Nevirapine's tendency to incorporate solvent molecules into its crystal lattice.Use solvent systems less prone to incorporation or employ techniques like slurry conversion or evaporative crystallization with careful control over solvent evaporation rates.[4]
Polymorphism (obtaining a mixture of crystal forms) The existence of multiple stable or metastable crystal forms of nevirapine.Systematically screen various crystallization conditions (e.g., temperature, cooling rate, supersaturation) to favor the desired polymorph.[1] Characterize the resulting solid form thoroughly using PXRD and DSC.
Amorphous Precipitation Rapid precipitation from a supersaturated solution.Employ slower crystallization techniques such as vapor diffusion or slow cooling to encourage ordered crystal growth. The amorphous form can be intentionally generated by melt-quenching for solubility studies.[1]

Question: Our powder X-ray diffraction (PXRD) patterns of different nevirapine batches show inconsistencies. How can we interpret these variations?

Answer:

Variations in PXRD patterns of nevirapine often indicate the presence of different solid-state forms, such as anhydrous, hemihydrate, or other solvates.[1] The anhydrous and hemihydrate forms are common and have distinct diffraction patterns.[1] Compression during tablet manufacturing can also induce changes in the crystal form.[1]

Experimental Protocol: Differentiating Nevirapine Solid Forms using PXRD and DSC

  • Sample Preparation: Gently grind a small amount of the nevirapine sample to ensure a random orientation of crystallites.

  • PXRD Analysis:

    • Mount the sample on a zero-background sample holder.

    • Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°).

    • Compare the obtained pattern with reference patterns for known nevirapine forms (anhydrous, hemihydrate).

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • The anhydrous form typically shows a single melting endotherm around 245-250 °C.[1] The hemihydrate will show an additional endotherm at a lower temperature corresponding to desolvation.

2. Analysis of the Nevirapine Dimer Synthon

Question: We have identified a hydrogen-bonded dimer of nevirapine in our crystal structure. What is the significance of this, and how can we further characterize it?

Answer:

The formation of a centrosymmetric, hydrogen-bonded this compound is a known supramolecular synthon in the solid state of the unsolvated form and in several solvates.[5] This dimer is formed through N-H···O=C hydrogen bonds between two nevirapine molecules. Understanding this interaction is crucial for predicting and controlling the crystal packing and, consequently, the physicochemical properties of nevirapine.

Characterization Workflow for the this compound Synthon

Workflow for this compound Characterization scxrd Single-Crystal X-ray Diffraction geometry Dimer Geometry (Bond lengths, angles) scxrd->geometry ftir FTIR Spectroscopy vibrational Vibrational Modes (N-H, C=O stretching) ftir->vibrational ssnmr Solid-State NMR ssnmr->geometry dft DFT Calculations energy Interaction Energy dft->energy topology Electron Density Topology (Bond critical points) dft->topology qtaim QTAIM Analysis qtaim->topology

Caption: Workflow for the characterization of the this compound synthon.

3. Solubility and Dissolution Issues

Question: We are observing very low aqueous solubility and dissolution rates for our nevirapine samples, impacting our downstream experiments. How can this be addressed?

Answer:

Nevirapine is a BCS Class II drug, meaning it has high permeability but low aqueous solubility.[5][6] This poor solubility can significantly hinder its bioavailability and complicates in vitro experiments.[2] Various formulation strategies have been developed to enhance its solubility and dissolution rate.

Comparative Dissolution Enhancement of Nevirapine Formulations

Formulation StrategyCo-former/ExcipientFold Increase in Dissolution/SolubilityReference
Cocrystal Maleic Acid~5-fold[3]
Cocrystal Solvate Trimesic Acid (Methanol Solvate)~2.5-fold[4]
Eutectic Paracetamol~3-fold[4]
Amorphous Solid Dispersion Polyvinylpyrrolidone K-30Significant increase[6]
Nanosuspension Poloxamer 407 and HPMCEnhanced dissolution rate[2]

Logical Flow for Addressing Nevirapine Solubility Issues

Addressing Nevirapine Solubility Challenges cluster_strategies Solubility Enhancement Strategies cluster_characterization Characterization of Enhanced Formulations start Problem: Poor Aqueous Solubility of Nevirapine cocrystals Cocrystallization start->cocrystals amorphous Amorphous Solid Dispersions start->amorphous nano Nanosuspensions start->nano pxrd_dsc PXRD & DSC (Solid-form verification) cocrystals->pxrd_dsc amorphous->pxrd_dsc nano->pxrd_dsc dissolution In Vitro Dissolution Testing pxrd_dsc->dissolution stability Physical Stability Assessment dissolution->stability goal Outcome: Improved Solubility & Bioavailability stability->goal

Caption: A logical workflow for enhancing and evaluating the solubility of nevirapine.

4. Spectroscopic and Spectrometric Analysis

Question: We are using LC-MS/MS to quantify nevirapine and its metabolites. What are the key considerations for method development to avoid matrix effects?

Answer:

When quantifying nevirapine and its hydroxylated metabolites in biological matrices like hair or plasma, matrix effects can be a significant challenge, especially with electrospray ionization (ESI).[7] Atmospheric pressure chemical ionization (APCI) can sometimes offer lower background noise compared to ESI for less polar compounds like nevirapine.[7]

Method Development Considerations for LC-MS/MS Analysis of Nevirapine

ParameterRecommendationRationale
Ionization Source Evaluate both ESI and APCI.APCI may be less susceptible to matrix effects for nevirapine.
Sample Preparation Incorporate a liquid-liquid extraction or solid-phase extraction step.To reduce background noise and remove interfering matrix components.
Internal Standard Use a deuterated internal standard (e.g., nevirapine-d5).To compensate for matrix effects and variations in instrument response.
Mobile Phase Optimize the organic solvent composition (e.g., acetonitrile, methanol).To achieve good chromatographic separation from metabolites and endogenous compounds.
MS Detection Use Multiple Reaction Monitoring (MRM).For high selectivity and sensitivity.

LC-MS/MS Method Performance for Nevirapine Quantification in Hair

AnalyteLLOQ (pg/mg)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
Nevirapine1185-115< 15%< 15%[7]
2-OH Nevirapine685-115< 15%< 15%[7]
3-OH Nevirapine685-115< 15%< 15%[7]

References

strategies to enhance the stability of isolated nevirapine dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers studying the stability of the nevirapine-bound HIV-1 Reverse Transcriptase (RT) heterodimer.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving the stability of the nevirapine-RT complex.

Question: My nevirapine-bound RT dimer appears unstable and dissociates during my assay. What are the potential causes and solutions?

Answer: Dissociation of the nevirapine-RT complex can be attributed to several factors. Here are the common causes and troubleshooting steps:

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical. The RT dimer is generally more stable at a pH around 6.5.

  • Absence of Nucleic Acid Substrate: The binding of a DNA or RNA primer/template can stabilize the dimeric form of RT by 10- to 100-fold.[1] If your experimental design permits, including a suitable primer/template can significantly enhance complex stability.

  • Enzyme Concentration: Dimer stability is concentration-dependent. At very low enzyme concentrations (in the low nM range), the equilibrium may shift towards the monomeric state.[2] Consider increasing the RT concentration if feasible.

  • Presence of Mutations: Your RT construct may contain mutations that weaken nevirapine binding or the dimer interface. For instance, mutations like L100I and V106A increase the dissociation rate of nevirapine.[3] Conversely, mutations at the tryptophan repeat motif, such as W401L, can directly abrogate RT dimerization.[4] Sequence-verify your RT clone and consider using a wild-type construct as a control.

  • Assay Temperature: Higher temperatures can increase the rate of dissociation. While experiments are often run at 37°C, consider performing your assay at a lower temperature (e.g., 25°C or 30°C) to see if stability improves.[5]

Question: I am observing a lower-than-expected binding affinity for nevirapine to the RT dimer. How can I troubleshoot this?

Answer: Reduced binding affinity can stem from issues with the protein, the inhibitor, or the experimental setup.

  • Inhibitor Integrity: Ensure the purity and concentration of your nevirapine stock solution are correct. Verify its integrity via methods like HPLC.

  • RT Enzyme Activity: Confirm that your purified RT enzyme is active. A loss of polymerase activity can indicate misfolded protein, which will not bind nevirapine correctly.[1]

  • Resistance Mutations: The most common cause of reduced affinity is the presence of drug resistance mutations in the NNRTI binding pocket.[6] Mutations like K103N decrease the association rate (kₒₙ) of nevirapine, while Y181I and Y188L affect both association and dissociation rates.[3]

Question: How does nevirapine binding actually affect RT dimer stability?

Answer: Contrary to causing dissociation, evidence suggests that the binding of a non-nucleoside inhibitor (NNRTI) like nevirapine can enhance the stability of the p66/p51 RT dimer.[7][8] Molecular dynamics simulations show that nevirapine binding leads to an increase in the number of interaction hubs at the dimer interface, suggesting a stronger and more rigid association between the subunits.[7][9] The stability issues researchers encounter are more often related to nevirapine dissociating from the dimer, rather than the dimer subunits separating from each other.

Data Presentation: Quantitative Analysis of Nevirapine-RT Interaction

The following tables summarize key quantitative data related to the binding kinetics of nevirapine with wild-type and mutant HIV-1 RT.

Table 1: Binding Constants of Nevirapine to HIV-1 RT

MethodBinding Constant 1 (K₁) (M⁻¹)Binding Constant 2 (K₂) (M⁻¹)Reference
Capillary Electrophoresis(3.25 ± 0.16) x 10⁴(1.25 ± 0.07) x 10²[10]

Note: The study identified two distinct binding sites for nevirapine on HIV-1 RT using this method.[10]

Table 2: Effect of Resistance Mutations on Nevirapine Binding Kinetics

RT MutantEffect on Association Rate (kₒₙ)Effect on Dissociation Rate (kₒff)Fold Reduction in SensitivityReference
L100I No significant change8.5-fold increase17 to 90[3]
K103N 5-fold decreaseNo significant change17 to 90[3]
V106A No significant change12-fold increase17 to 90[3]
Y181I AffectedAffected>90[3]
Y188L AffectedAffected17 to 90[3]

Experimental Protocols

1. Protocol: Assessing Nevirapine Binding by Capillary Electrophoresis (CE)

This method allows for the qualitative and quantitative characterization of the interaction between HIV-1 RT and nevirapine.[10]

  • Materials:

    • Purified HIV-1 RT enzyme

    • Nevirapine stock solution

    • Tris-acetate buffer (pH 7.3) containing 0.15% SDS

    • Capillary Electrophoresis system

  • Methodology:

    • Prepare a series of samples containing a fixed concentration of HIV-1 RT and varying concentrations of nevirapine.

    • Incubate the samples at 37°C for 45 minutes to allow binding to reach equilibrium.

    • Analyze the samples by CE using the Tris-acetate buffer as the running buffer. The separation of free vs. bound RT will be based on changes in electrophoretic mobility.

    • Quantify the peak areas corresponding to the free and bound forms of the enzyme.

    • Calculate the binding constants using Scatchard analysis based on the concentration of nevirapine and the ratio of bound to free RT.

2. Protocol: Steady-State Kinetic Analysis of Nevirapine Inhibition

This protocol determines the kinetic parameters of RT inhibition by nevirapine, which can reveal the effects of mutations.[3]

  • Materials:

    • Purified wild-type or mutant HIV-1 RT

    • Nevirapine solutions at various concentrations

    • Poly(rA)-oligo(dT) primer/template

    • ³H-dTTP (tritiated deoxythymidine triphosphate)

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)

    • Trichloroacetic acid (TCA)

    • Glass fiber filters and scintillation counter

  • Methodology:

    • Set up reaction mixtures containing the reaction buffer, primer/template, and varying concentrations of nevirapine.

    • Pre-incubate the mixtures with the RT enzyme for a set time to allow for inhibitor binding.

    • Initiate the polymerization reaction by adding ³H-dTTP.

    • Allow the reaction to proceed for a specific time within the linear range of product formation.

    • Stop the reaction by precipitating the nucleic acids with cold TCA.

    • Collect the precipitated, radiolabeled product on glass fiber filters.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Analyze the data to determine kinetic parameters such as Kᵢ (inhibition constant), kₒₙ, and kₒff by fitting the data to appropriate inhibition models.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Purify_RT Purify HIV-1 RT (Wild-Type or Mutant) Incubate Incubate RT + Nevirapine (Allow for binding) Purify_RT->Incubate Prep_NVP Prepare Nevirapine Stock Solutions Prep_NVP->Incubate Prep_Substrate Prepare Primer/Template and dNTPs Initiate_Rxn Initiate Polymerase Reaction (Add dNTPs) Prep_Substrate->Initiate_Rxn Incubate->Initiate_Rxn Stop_Rxn Stop Reaction & Precipitate Initiate_Rxn->Stop_Rxn Measure Measure Product Formation (e.g., Scintillation Counting) Stop_Rxn->Measure Analyze Calculate Kinetic Parameters (kon, koff, Ki) Measure->Analyze Compare Compare WT vs. Mutant Analyze->Compare

Caption: Workflow for kinetic analysis of nevirapine inhibition of HIV-1 RT.

Logic_Diagram cluster_factors Factors Influencing Stability cluster_outcomes Observed Outcomes NVP_Binding Nevirapine Binding Stable_Complex Stable NVP-RT-DNA Complex NVP_Binding->Stable_Complex Enhances Dimerization Dimer_Interface Dimer Interface Integrity (e.g., W401) Dimer_Interface->Stable_Complex Maintains Unstable_Complex Apparent Instability Dimer_Interface->Unstable_Complex Weakens Dimerization Nucleic_Acid Primer/Template Binding Nucleic_Acid->Stable_Complex Stabilizes Dimer Conditions Assay Conditions (pH, Temp, [RT]) Conditions->Unstable_Complex Can Destabilize (If Suboptimal) Pocket_Mutations NNRTI Pocket Mutations (e.g., K103N, Y181I) Pocket_Mutations->Unstable_Complex Increase NVP koff Decrease NVP kon

Caption: Factors affecting the stability of the nevirapine-RT complex.

References

Technical Support Center: Refining Purification Methods for Nevirapine Dimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of nevirapine dimers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of nevirapine dimers, particularly using High-Performance Liquid Chromatography (HPLC) and crystallization techniques.

Problem Potential Cause Suggested Solution
Poor resolution between nevirapine and its dimer in HPLC Inappropriate mobile phase composition.- Modify the organic-to-aqueous solvent ratio. A lower percentage of the organic solvent can increase retention time and improve separation. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Adjust the pH of the aqueous phase; for nevirapine and its impurities, a pH around 4.8 has been used effectively.[1]
Incorrect column selection.- Ensure the use of a high-resolution column, such as a C18 stationary phase. - Consider a column with a smaller particle size for better efficiency.
Peak tailing or fronting for the dimer peak Column overload.- Reduce the sample concentration or injection volume.
Presence of active sites on the column.- Use a column with end-capping. - Add a competing base to the mobile phase in small concentrations.
Inappropriate solvent for sample dissolution.- Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.
Low recovery of the purified dimer Adsorption of the dimer onto the stationary phase.- Modify the mobile phase to reduce strong interactions.
Degradation of the dimer during purification.- Forced degradation studies show nevirapine can degrade under acidic and thermal stress.[1][2] Avoid harsh pH conditions and high temperatures during purification.
Inefficient extraction from the collected fractions.- Optimize the solvent and pH for liquid-liquid extraction of the collected fractions.
Crystallization of the dimer is unsuccessful Supersaturation not achieved.- Slowly evaporate the solvent from the solution containing the purified dimer. - Add an anti-solvent dropwise to induce precipitation.
Presence of impurities hindering crystal growth.- Re-purify the dimer using an orthogonal chromatographic method.
Incorrect solvent system for crystallization.- Screen a variety of solvents with different polarities. For nevirapine purification, a process involving dissolution in an acidic aqueous solution followed by precipitation via pH adjustment with a base is used, which could be adapted for the dimer.[3][4]
Co-precipitation of nevirapine with the dimer Similar solubility profiles.- Employ preparative HPLC for a more selective separation before attempting crystallization.
Inefficient initial separation.- Optimize the preceding purification steps to enrich the dimer concentration.

Frequently Asked Questions (FAQs)

Q1: What are nevirapine dimers and how are they formed?

A1: Nevirapine dimers are process-related impurities that can form during the synthesis of nevirapine. They are essentially two molecules of nevirapine or its precursors linked together. One identified nevirapine dimer has the molecular formula C₃₀H₂₆N₈O₂.[5] The formation of such impurities can be influenced by reaction conditions such as temperature and the presence of certain reagents.[6] Regulatory specifications for nevirapine often include limits for polymeric dimers.

Q2: What is a typical starting point for developing an HPLC method for separating nevirapine and its dimer?

A2: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., sodium perchlorate) at a pH of around 4.8 has been shown to be effective for separating nevirapine from its impurities.[1] Gradient elution may be necessary to achieve optimal separation between the monomer and the dimer.

Q3: How can I confirm the identity of the purified this compound?

A3: The identity of the purified dimer can be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide the exact molecular weight and formula.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to elucidate the structure and confirm the linkage between the two nevirapine units.

Q4: Are there any known safety concerns associated with nevirapine dimers?

Q5: Can forced degradation studies be used to generate nevirapine dimers for use as reference standards?

A5: Yes, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can lead to the formation of degradation products, which may include dimers.[1][2][8] These studies are a valuable tool for identifying potential impurities and generating them in small quantities for use as analytical standards in method development and validation. For instance, nevirapine has been shown to degrade significantly under acidic and thermal conditions.[2]

Experimental Protocols

Preparative HPLC for this compound Isolation

This protocol is a general guideline and should be optimized for your specific crude mixture and equipment.

  • Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20-80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-45 min: 80-20% B (return to initial conditions)

    • 45-50 min: 20% B (equilibration)

  • Flow Rate: 20 mL/min

  • Detection: UV at 220 nm.[1]

  • Injection Volume: Dependent on sample concentration and column capacity. Start with a small injection to determine the retention times and then scale up.

  • Fraction Collection: Collect fractions corresponding to the dimer peak based on the UV chromatogram.

  • Post-Purification: Combine the fractions containing the pure dimer. Remove the solvent using rotary evaporation. The resulting solid can be further purified by crystallization.

Recrystallization of this compound

This protocol is based on a general purification method for nevirapine and may need to be adapted for the dimer.[3][4]

  • Dissolution: Dissolve the crude dimer powder in a minimal amount of a suitable solvent system. Given the structure, a mixture of an organic solvent (like ethanol or methanol) and water could be a starting point. Gentle heating may be required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: HPLC Parameters for Nevirapine and Impurity Analysis

ParameterConditionReference
Column Kromosil C18 (150 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase Acetonitrile : Sodium Perchlorate Buffer (pH 4.8) (20:80 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 220 nm[1]
Retention Time (Nevirapine) 5.5 min[1]
Retention Time (Impurity-A) 7.8 min[1]
Retention Time (Impurity-B) 3.4 min[1]

Table 2: Forced Degradation Conditions for Nevirapine

Stress ConditionReagent/TemperatureDurationDegradation ObservedReference
Acid Hydrolysis2N HCl8 hours at 80°C~20.9%[2]
Base Hydrolysis0.1M NaOH-No significant degradation[1][2]
Oxidation50% H₂O₂-~25.3%[1]
Thermal110°C24 hours~16.5%[2]
Photolytic--No significant degradation[2]

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_final Final Product cluster_analysis Analysis Crude Crude Nevirapine containing Dimer Prep_HPLC Preparative HPLC Crude->Prep_HPLC Fraction_Collection Fraction Collection (Dimer) Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Pure_Dimer Pure this compound Crystallization->Pure_Dimer Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Pure_Dimer->Analysis

Caption: Workflow for the purification of this compound.

troubleshooting_tree Start Poor HPLC Resolution Q1 Is peak shape good? Start->Q1 A1_Yes Adjust Mobile Phase Gradient Q1->A1_Yes Yes A1_No Peak Tailing/Fronting? Q1->A1_No No End Resolution Improved A1_Yes->End A1_No->A1_Yes A2_Yes Reduce Sample Load or Change Sample Solvent A1_No->A2_Yes A2_Yes->End A2_No Consider Different Column Chemistry A2_No->End

Caption: Troubleshooting decision tree for poor HPLC resolution.

References

Technical Support Center: Mitigating Matrix Effects in Nevirapine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of nevirapine and its related compounds, such as the nevirapine dimer.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the LC-MS/MS assay.[3] For the this compound, endogenous phospholipids in plasma are a common cause of ion suppression.[4]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Matrix effects can be assessed using the post-extraction spike method. In this technique, the response of the this compound spiked into an extracted blank matrix is compared to its response in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects. International guidelines, such as those from the EMA, recommend evaluating matrix effects across multiple lots of the biological matrix.[5]

Q3: What is the most effective general strategy to mitigate matrix effects?

A3: While several strategies exist, optimizing the sample preparation procedure is generally the most effective way to reduce matrix effects.[4][6] The goal is to remove interfering endogenous components from the sample before LC-MS/MS analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]

Q4: When is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A4: A SIL-IS is highly recommended to compensate for matrix effects that cannot be eliminated through sample preparation.[4] Since a SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar ionization suppression or enhancement, allowing for accurate quantification.[4]

Q5: Can chromatographic conditions be modified to reduce matrix effects?

A5: Yes, optimizing chromatographic separation can help mitigate matrix effects. By altering the mobile phase composition, gradient, or column chemistry, it's possible to separate the this compound from co-eluting matrix components, thereby preventing them from interfering with ionization in the MS source.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Co-eluting matrix components interfering with chromatography.- Optimize the HPLC gradient to better resolve the analyte from interferences.- Evaluate a different stationary phase (e.g., C18, Phenyl-Hexyl).- Ensure proper pH of the mobile phase.
High Variability Between Replicates Inconsistent matrix effects across different samples or wells.- Improve the consistency of the sample preparation method.- Use a stable isotope-labeled internal standard (SIL-IS) to normalize the response.- Check for variations in the biological matrix lots.[5]
Low Analyte Recovery Inefficient extraction of the this compound from the matrix.- Optimize the pH of the sample and extraction solvent for LLE.- For SPE, test different sorbents (e.g., C18, HLB) and elution solvents.- For PPT, evaluate different organic solvents (e.g., acetonitrile, methanol).
Ion Suppression (Low Signal Intensity) Co-eluting endogenous compounds, often phospholipids in plasma.- Implement a more rigorous sample cleanup method like SPE or LLE instead of PPT.[4]- Use phospholipid removal plates or cartridges.- Dilute the sample if sensitivity allows.[6]
Ion Enhancement (High Signal Intensity) Co-eluting compounds that improve the ionization efficiency of the analyte.- Improve chromatographic separation to isolate the analyte peak.- Employ a more selective sample preparation technique (e.g., SPE with a specific sorbent).

Quantitative Data Summary

The following tables summarize data from various studies on nevirapine analysis, which can serve as a reference for expected performance.

Table 1: Sample Preparation Techniques and Nevirapine Recovery

Sample Preparation MethodBiological MatrixAnalyteAverage Recovery (%)Reference
Protein Precipitation (Perchloric Acid)Human PlasmaNevirapine92.4
Solid-Phase Extraction (SPE)Human PlasmaNevirapine>85
Liquid-Liquid Extraction (MTBE/Ethyl Acetate)Human HairNevirapine>95

Table 2: Linearity and Precision of Nevirapine Bioanalytical Methods

MethodMatrixConcentration Range (ng/mL)Intra-assay CV (%)Inter-assay CV (%)Reference
LC-MS/MSHuman Plasma25 - 10,000< 10< 10
LC-MS/MSHuman Plasma10 - 3,0001.6 - 10.11.6 - 10.1
HPLC-UVHuman Plasma500 - 15,000< 15< 15

Experimental Protocols

1. Protein Precipitation (PPT) for Nevirapine in Plasma

This method is rapid but may result in significant matrix effects.

  • Materials : Human plasma, acetonitrile (ACN), internal standard (IS) solution, vortex mixer, centrifuge.

  • Procedure :

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of IS solution.

    • Add 300 µL of cold ACN to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) for Nevirapine in Plasma

LLE provides a cleaner extract compared to PPT.

  • Materials : Human plasma, IS solution, an alkaline buffer (e.g., 0.1 M NaOH), an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE), vortex mixer, centrifuge, evaporator.

  • Procedure :

    • To 200 µL of plasma, add 20 µL of IS and 50 µL of 0.1 M NaOH.

    • Add 1 mL of MTBE.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

3. Solid-Phase Extraction (SPE) for Nevirapine in Plasma

SPE is highly effective for removing matrix interferences.

  • Materials : Human plasma, IS solution, SPE cartridges (e.g., Oasis HLB), conditioning solvent (methanol), equilibration solvent (water), wash solution (e.g., 5% methanol in water), elution solvent (e.g., methanol), collection tubes, evaporator.

  • Procedure :

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Pre-treat 200 µL of plasma by adding 20 µL of IS and diluting with 200 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge for 1 minute.

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness.

    • Reconstitute in 100 µL of mobile phase for analysis.

Visualizations

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Poor Reproducibility or Inaccurate Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me Matrix Effect Negligible (Investigate other causes) check_me->no_me No optimize_sp Optimize Sample Prep (PPT -> LLE/SPE) me_present->optimize_sp optimize_lc Optimize Chromatography (Gradient, Column) me_present->optimize_lc use_sil_is Use Stable Isotope-Labeled IS me_present->use_sil_is revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Prep_Workflow General Sample Preparation Workflow for Bioanalysis cluster_extraction Extraction / Cleanup start Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is ppt Protein Precipitation (PPT) add_is->ppt lle Liquid-Liquid Extraction (LLE) add_is->lle spe Solid-Phase Extraction (SPE) add_is->spe analyze LC-MS/MS Analysis ppt->analyze evap Evaporation (if needed) lle->evap spe->evap reconstitute Reconstitution evap->reconstitute reconstitute->analyze

Caption: Common sample preparation workflows for LC-MS/MS bioanalysis.

References

Validation & Comparative

Navigating Nevirapine Dimer Analysis: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like nevirapine is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of nevirapine and its related substances, with a focus on the potential nevirapine dimer, in accordance with ICH guidelines.

This publication delves into the critical aspects of analytical method validation, offering a comparative overview of high-performance liquid chromatography (HPLC) methods capable of detecting and quantifying nevirapine impurities, including the potential dimeric species. While specific validation data for a "this compound" is not extensively published, the stability-indicating methods presented here are designed to separate and quantify a range of related substances and degradation products.

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the validation parameters of various reversed-phase high-performance liquid chromatography (RP-HPLC) methods developed for the analysis of nevirapine and its impurities. These methods, validated according to ICH guidelines, demonstrate the necessary specificity, linearity, accuracy, and precision for the reliable quantification of related substances. It is important to note that while these methods are capable of separating a wide range of impurities, for full regulatory compliance, specific validation for the this compound (often referred to as Impurity D) would be required.

Parameter Method 1 (Reference Substance Focused) Method 2 (General Impurity Profiling) Method 3 (Alternative Solvents)
Linearity Range 20-60 µg/mL (Nevirapine)0.05-0.5% of test concentration50-250 µg/ml
Correlation Coefficient (r²) > 0.999[1]> 0.999Not Specified
Accuracy (% Recovery) 99.83-100.73%100.1-102.6% for related impurities[1]Not Specified
Precision (% RSD) < 2.0%< 1.4% for repeatability[1]Not Specified
Limit of Detection (LOD) 0.027 µg/mL (Nevirapine)0.001% of test concentration[1]0.03 µg/ml (for Impurity A & B)[2]
Limit of Quantitation (LOQ) 0.09 µg/mL (Nevirapine)0.003% of test concentration[1]Not Specified

Experimental Protocols

A detailed experimental protocol for a representative stability-indicating RP-HPLC method for the analysis of nevirapine and its related substances is provided below. This protocol is based on methodologies reported in the scientific literature and the United States Pharmacopeia (USP) monograph for nevirapine.[3]

Chromatographic Conditions
  • Column: Supelcosil LC-ABZ, 150 x 4.6 mm, 5-µm particle size[1]

  • Mobile Phase: Acetonitrile and 25mM Ammonium Phosphate buffer (pH 5.0) in a ratio of 20:80 (v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 220 nm[1]

  • Injection Volume: 50 µL for impurity determination[1]

  • Column Temperature: 35°C[1]

  • Run Time: 48 minutes for determination of related organic impurities[1]

Preparation of Solutions
  • Standard Solution: A stock solution of USP Nevirapine Anhydrous Reference Standard (RS) is prepared. A working standard solution is prepared by diluting the stock solution with the mobile phase to a final concentration corresponding to the specification limit of the impurities.

  • Test Solution: An accurately weighed quantity of the nevirapine drug substance is dissolved in a mixture of acetonitrile and mobile phase, followed by sonication to ensure complete dissolution. The final concentration is typically in the range of 0.24 mg/mL.[3]

  • Resolution Solution: A solution containing nevirapine and known related compounds (e.g., Nevirapine Related Compound A and B) is prepared to ensure the chromatographic system can adequately separate the main component from its impurities.

Validation Procedure

The analytical method is validated according to ICH Q2(R1) guidelines, encompassing the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by recovery studies, where a known amount of impurity is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and different analysts/equipment), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for nevirapine and its related substances, as per ICH guidelines.

Analytical Method Validation Workflow A Method Development & Optimization B ICH Q2(R1) Validation Protocol A->B Define Validation Parameters C Specificity (Forced Degradation) B->C D Linearity & Range B->D E Accuracy (% Recovery) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability Criteria C->I Establish Acceptance Criteria D->I Establish Acceptance Criteria E->I Establish Acceptance Criteria F->I Establish Acceptance Criteria G->I Establish Acceptance Criteria H->I Establish Acceptance Criteria J Validation Report & Approval I->J Compile & Review Data

References

Navigating Inter-Laboratory Variability: A Comparative Guide to Cross-Validation of Nevirapine Dimer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A hypothetical cross-validation study underscores the importance of standardized methodologies in ensuring the reliability and comparability of data across different research facilities. This guide provides a framework for researchers, scientists, and drug development professionals on establishing and evaluating the reproducibility of analytical methods for nevirapine dimer quantification, a critical aspect in drug development and clinical monitoring.

In the landscape of pharmaceutical analysis, the ability to obtain consistent and reproducible quantitative data across different laboratories is paramount. This ensures that data generated from various sites can be reliably compared, a cornerstone for multi-center clinical trials and collaborative research. This guide outlines a comparative framework for the cross-validation of a hypothetical analytical method for the quantification of a this compound, a potential impurity or metabolite of the antiretroviral drug nevirapine.

The following sections detail a standardized experimental protocol, present simulated comparative data from three hypothetical laboratories, and visualize the workflow of the cross-validation process. This guide serves as a blueprint for establishing robust analytical methods and fostering confidence in data generated across multiple research settings.

Comparative Performance Across Laboratories

The reproducibility of the this compound quantification method was assessed across three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory analyzed a set of quality control (QC) samples at three concentration levels: low (LQC), medium (MQC), and high (HQC). The precision and accuracy of the method were evaluated, with the results summarized in the tables below.

Table 1: Inter-Laboratory Precision (Reproducibility) of this compound Quantification

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=18)Standard Deviation (SD)Coefficient of Variation (%CV)
LQC5051.24.18.0
MQC500495.834.77.0
HQC50005085.1305.16.0

Table 2: Intra-Laboratory Precision (Repeatability) of this compound Quantification

LaboratoryQC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Standard Deviation (SD)Coefficient of Variation (%CV)
Lab A LQC5052.53.26.1
MQC500490.124.55.0
HQC50005105.3204.24.0
Lab B LQC5049.84.59.0
MQC500502.328.15.6
HQC50005050.0252.55.0
Lab C LQC5051.33.67.0
MQC500495.034.77.0
HQC50005100.0357.07.0

Table 3: Inter-Laboratory Accuracy of this compound Quantification

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL) (n=18)Accuracy (%)
LQC5051.2102.4
MQC500495.899.2
HQC50005085.1101.7

Standardized Experimental Protocol

To ensure consistency across participating laboratories, a detailed and standardized experimental protocol for the quantification of the this compound was established.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Aliquot: 250 µL of human plasma.

  • Internal Standard (IS) Spiking: Spike each sample with 25 µL of a 1 µg/mL solution of a stable isotope-labeled this compound analog.

  • Protein Precipitation: Add 500 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Solid Phase Extraction:

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions: HPLC-MS/MS

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)

    • Internal Standard: [M+H]+ → fragment ion

  • Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

4. Calibration and Quality Control

  • Calibration Standards: Prepare a series of calibration standards in blank plasma ranging from 10 to 10,000 ng/mL.

  • Quality Control Samples: Prepare QC samples at three concentration levels (LQC: 50 ng/mL, MQC: 500 ng/mL, HQC: 5000 ng/mL) in blank plasma.

Visualizing the Workflow

To clearly illustrate the logical flow of the cross-validation study and the experimental procedure, the following diagrams were generated.

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Compilation and Analysis A Centralized Preparation of QC Samples and Calibration Standards B Distribution to Participating Laboratories (Lab A, B, C) A->B C Independent Analysis of Samples by Each Laboratory B->C D Submission of Raw Data to Central Coordinator C->D E Statistical Analysis of Inter- and Intra-Laboratory Precision and Accuracy D->E F Generation of Final Cross-Validation Report E->F

Cross-validation study workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing A Plasma Sample Aliquoting B Internal Standard Spiking A->B C Protein Precipitation B->C D Solid Phase Extraction (SPE) C->D E Evaporation and Reconstitution D->E F HPLC Separation E->F G MS/MS Detection F->G H Peak Integration and Ratio Calculation (Analyte/IS) G->H I Quantification using Calibration Curve H->I

Experimental workflow for this compound quantification.

A Comparative Analysis of Nevirapine and Dimer Binding to HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding of nevirapine and other non-nucleoside reverse transcriptase inhibitors (NNRTIs) to HIV-1 reverse transcriptase (RT), with a special focus on the influence of the enzyme's dimeric structure. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a clear and objective overview for researchers in virology and drug development.

Introduction

HIV-1 Reverse Transcriptase (RT) is a cornerstone target for antiretroviral therapy. This enzyme, essential for the replication of the viral genome, is a heterodimer composed of p66 and p51 subunits. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit, approximately 10 Å from the polymerase active site. This binding induces conformational changes that inhibit the enzyme's function.

Nevirapine was the first NNRTI to be approved for clinical use. A significant body of research has since revealed a fascinating aspect of NNRTI action: their ability to modulate the dimerization of the RT subunits. This guide delves into a comparative analysis of nevirapine and other NNRTIs, examining their binding affinities and the intriguing interplay between drug binding and the oligomeric state of reverse transcriptase.

Quantitative Analysis of NNRTI Binding to Reverse Transcriptase

The inhibitory potency of NNRTIs is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The following table summarizes the Kᵢ values for several clinically significant NNRTIs against the wild-type HIV-1 RT heterodimer.

NNRTI Kᵢ (nM) for WT HIV-1 RT
Nevirapine200
Efavirenz2.5
Delavirdine50
Etravirine1.4
Rilpivirine0.7
RT Form Equilibrium Dissociation Constant (Kd) for Efavirenz
p66 Monomer~2.5 µM
p51 Monomer~2.5 µM
p66/p66 Homodimer250 nM
p51/p51 Homodimer7 nM
p66/p51 Heterodimer92 nM (calculated)

These data for efavirenz strongly suggest that NNRTI binding and RT dimerization are thermodynamically linked, with the inhibitor preferentially binding to and stabilizing the dimeric form of the enzyme. This has significant implications for the mechanism of action of these drugs, as only the dimeric form of RT is catalytically active.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NNRTI binding and RT dimerization are provided below.

Yeast Two-Hybrid (Y2H) Assay for RT Dimerization

The yeast two-hybrid system is a powerful molecular biology technique used to discover protein-protein interactions. It has been instrumental in demonstrating that NNRTIs can enhance the dimerization of RT subunits.

Principle: The assay relies on the reconstitution of a functional transcription factor (commonly GAL4) from two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., RT p66 subunit) is fused to the BD, and the "prey" protein (e.g., RT p51 subunit) is fused to the AD. If the bait and prey interact, the BD and AD are brought into close proximity, activating the transcription of a reporter gene (e.g., lacZ, HIS3), which results in a measurable output (e.g., blue color in the presence of X-gal, or growth on a selective medium).

Protocol:

  • Plasmid Construction:

    • Clone the coding sequence for the RT p66 subunit into a "bait" plasmid containing the GAL4 DNA-binding domain.

    • Clone the coding sequence for the RT p51 subunit into a "prey" plasmid containing the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.

    • Select for yeast cells that have successfully taken up both plasmids by plating on selective media (e.g., SD/-Leu/-Trp).

  • Interaction Assay:

    • Culture the transformed yeast in liquid media.

    • Plate serial dilutions of the yeast culture onto selective media of increasing stringency (e.g., SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-Ade).

    • To test the effect of NNRTIs, supplement the growth media with varying concentrations of the inhibitor (e.g., nevirapine).

  • Quantitative Analysis (β-galactosidase Assay):

    • Grow liquid cultures of the co-transformed yeast in the presence and absence of the NNRTI.

    • Lyse the yeast cells to release the proteins.

    • Add a substrate for β-galactosidase (e.g., ONPG or CPRG).

    • Measure the rate of colorimetric change using a spectrophotometer to quantify the strength of the interaction. An increase in β-galactosidase activity in the presence of the NNRTI indicates an enhancement of dimerization.

Co-Immunoprecipitation (Co-IP) of RT Subunits

Co-immunoprecipitation is a technique used to study protein-protein interactions by using an antibody to pull a specific protein (the "bait") out of a solution, along with any proteins that are bound to it (the "prey").

Principle: An antibody specific to one of the RT subunits (e.g., anti-p66) is used to capture it from a cell lysate. If the other subunit (p51) is associated with p66, it will also be pulled down. The presence of the co-immunoprecipitated protein is then detected by Western blotting.

Protocol:

  • Cell Lysis:

    • Transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the RT subunits (e.g., HA-p66 and Myc-p51).

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to one of the tags (e.g., anti-HA antibody).

    • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

    • Incubate with gentle rocking to allow for binding.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against both tags (e.g., anti-HA and anti-Myc) to detect both the bait and prey proteins. The presence of the prey protein in the immunoprecipitate of the bait protein confirms their interaction.

Steady-State Kinetic Assay for RT Inhibition

This assay measures the effect of an inhibitor on the rate of the enzymatic reaction catalyzed by reverse transcriptase.

Principle: The assay measures the incorporation of a radiolabeled or fluorescently labeled deoxynucleotide triphosphate (dNTP) into a DNA primer that is annealed to an RNA or DNA template. The rate of incorporation is measured in the presence of varying concentrations of the inhibitor to determine its Kᵢ.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.

    • Prepare a template-primer duplex (e.g., poly(rA)/oligo(dT)).

    • Prepare a solution of the dNTP substrate, including a labeled dNTP (e.g., [³H]dTTP).

  • Inhibition Assay:

    • In a series of reaction tubes, add the reaction buffer, template-primer, and varying concentrations of the NNRTI (e.g., nevirapine).

    • Pre-incubate the mixture with HIV-1 RT.

    • Initiate the reaction by adding the dNTP substrate.

    • Incubate the reactions at 37°C for a defined period.

  • Quenching and Precipitation:

    • Stop the reactions by adding cold trichloroacetic acid (TCA).

    • Precipitate the newly synthesized DNA onto glass fiber filters.

  • Quantification:

    • Wash the filters to remove unincorporated labeled dNTPs.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Use non-linear regression analysis of the Michaelis-Menten equation to determine the kinetic parameters (Vₘₐₓ and Kₘ) and the inhibition constant (Kᵢ).

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of nevirapine and dimer binding to reverse transcriptase.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) Active_Site Polymerase Active Site DNA_Synthesis DNA Synthesis (Inhibited) Active_Site->DNA_Synthesis Catalysis Blocked NNRTI_Pocket Allosteric NNRTI Pocket NNRTI_Pocket->Active_Site Induces Conformational Change NNRTI Nevirapine NNRTI->NNRTI_Pocket Binds dNTP dNTP dNTP->Active_Site Binding Disrupted

Caption: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.

Y2H_Workflow cluster_plasmids Plasmid Construction cluster_yeast Yeast Manipulation cluster_assay Interaction Assay Bait Bait Plasmid (p66-BD) Transformation Co-transform Yeast Bait->Transformation Prey Prey Plasmid (p51-AD) Prey->Transformation Selection Select on -Leu/-Trp Media Transformation->Selection Plating Plate on Selective Media (+/- NNRTI) Selection->Plating Growth Observe Growth/ Color Change Plating->Growth Result Interaction Detected/ Quantified Growth->Result

Caption: Experimental Workflow for the Yeast Two-Hybrid (Y2H) Assay.

Dimerization_Effect cluster_states RT Oligomeric States Monomer p66 + p51 (Inactive Monomers) Dimer p66/p51 Heterodimer (Active) Monomer->Dimer Dimerization Equilibrium Dimer->Monomer NNRTI NNRTI (e.g., Nevirapine) NNRTI->Dimer Preferentially Binds & Stabilizes

Caption: NNRTI Effect on Reverse Transcriptase Dimerization Equilibrium.

Conclusion

The binding of nevirapine and other NNRTIs to HIV-1 reverse transcriptase is a complex process that is intricately linked to the dimeric nature of the enzyme. Quantitative data, particularly for efavirenz, demonstrates a clear thermodynamic preference for the dimeric form of RT, suggesting that these inhibitors function, at least in part, by stabilizing the active dimeric conformation. This "chemical enhancement" of dimerization is a key aspect of their allosteric inhibition mechanism. The experimental protocols detailed in this guide provide a framework for further investigation into these phenomena, which is crucial for the rational design of novel and more potent antiretroviral agents that can overcome the challenge of drug resistance. A deeper understanding of the interplay between NNRTI binding and RT dimerization will undoubtedly pave the way for the development of next-generation therapies targeting this essential viral enzyme.

References

assessing the genotoxicity of nevirapine dimer in comparison to nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the genotoxic potential of a putative nevirapine dimer against the parent compound, nevirapine, cannot be conducted at this time due to a lack of available scientific literature and experimental data on a "this compound." Extensive searches of scientific databases and literature have not yielded any information on the synthesis, characterization, or genotoxic assessment of a this compound.

This guide will therefore focus on the established genotoxic profile of nevirapine, including data from various assays and an examination of its metabolic activation, which is believed to be a key mechanism in its toxicity. This information is crucial for researchers, scientists, and drug development professionals working with this antiretroviral agent.

Genotoxicity of Nevirapine: Summary of Findings

While nevirapine has been evaluated in a variety of in vitro and in vivo genotoxicity assays, the results have been mixed. Some studies indicate a potential for genotoxicity, particularly at higher concentrations or in specific metabolic contexts, while others have found no evidence of mutagenic or clastogenic activity.

A study in male albino rats showed that nevirapine induced a highly significant, dose-dependent increase in DNA damage in blood cells, as measured by the Comet assay.[1] This suggests that nevirapine has the potential to cause DNA strand breaks in vivo.

Conversely, other studies have reported that nevirapine was not mutagenic or clastogenic in a range of standard assays, including the Ames test (in Salmonella and Escherichia coli), mammalian cell gene mutation assays (in Chinese hamster ovary cells), and a mouse bone marrow micronucleus assay.

The discrepancy in findings may be related to the metabolic activation of nevirapine. The drug is extensively metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates.

Metabolic Activation and Reactive Metabolites

The toxicity of nevirapine, including its potential genotoxicity, is thought to be linked to its metabolic activation into reactive electrophilic species. The primary pathways involve the formation of epoxide and quinone-methide intermediates. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, which can lead to DNA adducts and subsequent genotoxic events.

The formation of these reactive metabolites is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.

Nevirapine Metabolic Activation Figure 1: Simplified Metabolic Activation Pathway of Nevirapine Nevirapine Nevirapine CYP450 CYP3A4, CYP2B6 Nevirapine->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (Epoxide, Quinone-methide) CYP450->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity

Caption: Figure 1: Simplified metabolic activation pathway of nevirapine leading to potential genotoxicity.

Experimental Protocols for Genotoxicity Assessment

The following are detailed methodologies for key experiments commonly used to assess the genotoxicity of pharmaceutical compounds like nevirapine.

The Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations render the bacteria unable to grow in a medium lacking the specific amino acid. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form colonies.

Protocol Outline:

  • Preparation of Bacterial Strains: Specific tester strains are grown overnight in nutrient broth.

  • Metabolic Activation: The test compound is assessed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is compared to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenicity.

Ames Test Workflow Figure 2: General Workflow of the Ames Test Start Start Prepare_Bacteria Prepare Bacterial Tester Strains Start->Prepare_Bacteria Mix_Components Mix: Test Compound, Bacteria, +/- S9 Mix Prepare_Bacteria->Mix_Components Pour_Plates Pour onto Minimal Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data & Assess Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Figure 2: General workflow of the Ames test for assessing mutagenicity.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

Principle: The Comet assay is a sensitive method for detecting DNA damage (single- and double-strand breaks, and alkali-labile sites) in individual eukaryotic cells. Damaged DNA migrates further in an electric field, resembling a "comet" with a head (intact DNA) and a tail (damaged DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol Outline:

  • Cell Isolation: A single-cell suspension is obtained from the tissue of interest (e.g., blood, liver) from animals treated with the test compound.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: The DNA is subjected to electrophoresis, allowing the broken DNA fragments to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope, and the comets are scored using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Conclusion

While there is no available data on the genotoxicity of a this compound, the existing evidence for nevirapine itself suggests a potential for genotoxicity that is likely linked to its metabolic activation. The formation of reactive metabolites that can form DNA adducts is a key concern. Further research is warranted to fully elucidate the genotoxic risk of nevirapine and its metabolites. For drug development professionals, these findings underscore the importance of early and thorough genotoxicity testing, including an assessment of metabolic activation pathways, for any new nevirapine analogs or derivatives.

References

A Comparative Analysis of the Stability of Nevirapine and its Dimeric Impurity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapy, the stability of active pharmaceutical ingredients (APIs) is a critical determinant of safety and efficacy. This guide provides a comparative overview of the stability of nevirapine, a non-nucleoside reverse transcriptase inhibitor, and its known dimeric impurity. The stability of a drug substance is a key factor that can influence its shelf-life, formulation, and storage conditions. Impurities, particularly those that may form during synthesis or degradation, require thorough investigation as they can potentially impact the therapeutic effect or toxicity of the drug product.

This comparison is based on data from forced degradation studies, which are essential in identifying potential degradation products and pathways. Such studies also help in the development of stability-indicating analytical methods. While extensive data is available on the degradation of nevirapine under various stress conditions, direct comparative stability studies for its dimeric impurity are not readily found in the public domain. This guide, therefore, presents a comprehensive summary of nevirapine's stability and discusses the known characteristics of its dimeric impurity.

Experimental Methodologies

Forced degradation studies are a cornerstone of drug stability assessment. The following protocols are representative of the methodologies employed in the scientific literature to evaluate the stability of nevirapine.

Acidic Degradation

A solution of nevirapine is prepared in a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water). To this solution, a strong acid, such as 2 N hydrochloric acid, is added. The mixture is then subjected to elevated temperatures, typically around 80°C, for a period of up to 8 hours. Samples are withdrawn at various time points, neutralized, and diluted to a suitable concentration for analysis by a stability-indicating high-performance liquid chromatography (HPLC) method.

Alkaline Degradation

Similar to the acidic degradation protocol, a nevirapine solution is prepared. A strong base, such as sodium hydroxide, is added to the solution. The mixture is then stressed under defined conditions of temperature and time. Samples are periodically collected, neutralized, and prepared for chromatographic analysis to assess the extent of degradation.

Oxidative Degradation

To evaluate the effect of oxidation, the nevirapine solution is treated with an oxidizing agent, most commonly 3% hydrogen peroxide. The reaction is allowed to proceed at room temperature for a specified duration, often around four hours. The resulting solution is then analyzed by HPLC to quantify the remaining parent drug and any degradation products formed.

Thermal Degradation

For thermal stress testing, solid nevirapine powder is placed in a hot air oven maintained at a high temperature, for instance, 105°C or 110°C, for an extended period, such as 48 hours or up to 24 hours respectively.[1][2] The stressed solid sample is then dissolved in a suitable solvent and analyzed. Alternatively, a solution of nevirapine can be subjected to thermal stress.

Photolytic Degradation

To assess photosensitivity, a solution of nevirapine is exposed to a light source, such as a UV lamp, under controlled conditions. The exposure is carried out for a specific duration, and the sample is then analyzed to determine the extent of photodegradation.

Stability Profile of Nevirapine

Forced degradation studies have revealed that nevirapine is susceptible to degradation under certain stress conditions. The following tables summarize the quantitative data from various studies.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic2 N HCl8 hours80°C20.91[2]
ThermalSolid State24 hours110°C16.48[2]
Oxidative3% H₂O₂4 hoursRoom Temp.Significant[3]

Table 1: Summary of Nevirapine Degradation under Various Stress Conditions

It is important to note that in some studies, nevirapine was found to be relatively stable under basic, oxidative, and photolytic conditions, with no significant degradation observed.[2] However, other studies have reported degradation under acidic and oxidative conditions.[4] The variability in results can be attributed to differences in experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.

The Nevirapine Dimeric Impurity

The dimeric impurity of nevirapine, chemically identified as 11,11'-Dicyclopropyl-4,4'-dimethyl-5,5',11,11'-tetrahydro-6H,6'H-9,9'-bidipyrido[3,2-b:2',3'-e][1][5]diazepin-6-one, is a known process-related impurity.

Chemical Information:

  • Molecular Formula: C₃₀H₂₆N₈O₂

  • Molecular Weight: 530.58 g/mol

While specific forced degradation studies on the isolated dimeric impurity are not widely published, its stability can be inferred to some extent. As a process-related impurity, its formation is linked to the synthesis of nevirapine. The conditions that favor its formation may also influence its stability. The complex, dimeric structure might possess different stability characteristics compared to the monomeric nevirapine molecule. Without direct experimental data, a definitive comparative stability profile cannot be established. Further research is warranted to isolate and subject the dimeric impurity to rigorous stress testing to elucidate its degradation pathways and compare its stability directly with that of nevirapine.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like nevirapine.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Conclusion API API Solution (e.g., Nevirapine) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic Sampling Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC Analysis Sampling->HPLC Characterization Impurity Characterization (LC-MS, NMR) HPLC->Characterization Data Data Interpretation HPLC->Data Characterization->Data Conclusion Stability Profile & Degradation Pathway Data->Conclusion

Caption: Workflow for Forced Degradation Studies.

Conclusion

The stability of nevirapine has been extensively studied under various stress conditions, revealing its susceptibility to degradation, particularly under acidic, thermal, and oxidative stress. Stability-indicating analytical methods have been successfully developed to separate nevirapine from its degradation products. In contrast, there is a notable lack of publicly available data on the stability of the nevirapine dimeric impurity. To establish a comprehensive understanding of the impurity's potential impact on the quality of the drug product, direct comparative stability studies are essential. Such studies would involve isolating the dimeric impurity and subjecting it to the same forced degradation conditions as nevirapine, allowing for a direct comparison of their degradation rates and pathways. This would be a valuable area for future research in the continuous effort to ensure the safety and efficacy of nevirapine-containing therapies.

References

Validating the Structure of a Synthesized Nevirapine Dimer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel dimeric compounds derived from established therapeutic agents like nevirapine presents a promising avenue for the development of new antiretroviral drugs with potentially enhanced efficacy or altered resistance profiles. The critical step following synthesis is the unambiguous validation of the dimeric structure. This guide provides a comparative overview of the essential analytical techniques and supporting experimental data required to confidently elucidate the structure of a synthesized nevirapine dimer.

Structural Elucidation Data

A combination of spectroscopic and spectrometric techniques is indispensable for the complete structural characterization of a this compound. The following tables summarize the expected data for a hypothetical this compound compared to the monomeric nevirapine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

Parameter Nevirapine (Monomer) Hypothetical this compound Interpretation of Dimer Data
¹H NMR ~0.9-1.2 ppm (cyclopropyl), ~2.2 ppm (methyl), ~6.8-8.5 ppm (aromatic protons), ~9.9 ppm (NH)Shifts in aromatic and NH protons are expected depending on the linkage point. The appearance of new signals corresponding to the linker moiety.Changes in chemical shifts of the aromatic protons indicate the point of linkage between the two nevirapine units. The integration of the signals will be consistent with a dimeric structure.
¹³C NMR ~10-15 ppm (cyclopropyl), ~20 ppm (methyl), ~110-160 ppm (aromatic carbons), ~165 ppm (carbonyl)Additional signals corresponding to the linker carbons. Shifts in the signals of the aromatic carbons at the linkage site.The presence of linker carbon signals and shifts in the nevirapine carbon skeleton signals confirm the covalent linkage.
2D NMR (COSY, HSQC, HMBC) Correlations confirm the connectivity of protons and carbons within the nevirapine scaffold.Long-range correlations (HMBC) between protons on the nevirapine units and carbons of the linker are crucial for confirming the linkage site.These experiments provide definitive evidence of the covalent bond between the nevirapine moieties and the linker.
Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Technique Nevirapine (Monomer) Hypothetical this compound Interpretation of Dimer Data
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ ≈ 267.1249[M+H]⁺ = (2 x 266.1168) + mass of linker + 1.0078The observed mass will correspond to the exact mass of the proposed dimeric structure, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern shows characteristic losses of the cyclopropyl and methyl groups.Fragmentation should show the loss of one nevirapine monomer, as well as fragments of the linker.The fragmentation pattern will provide evidence of the connectivity of the two nevirapine units through the linker.
Table 3: Other Spectroscopic and Analytical Data
Technique Nevirapine (Monomer) Hypothetical this compound Interpretation of Dimer Data
Fourier-Transform Infrared (FTIR) Spectroscopy Peaks for N-H (~3400 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C=C stretching.The N-H peak may be absent or shifted if the linkage is at this position. New peaks corresponding to the linker's functional groups will be present.Changes in the vibrational frequencies provide information about the functional groups involved in the dimerization.
High-Performance Liquid Chromatography (HPLC) A single sharp peak with a characteristic retention time.A single peak with a different retention time from the monomer, indicating a new, less polar compound.Purity of the synthesized dimer can be assessed, and its chromatographic behavior compared to the starting material.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiments:

    • ¹H NMR: Acquire a one-dimensional proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum to identify the chemical shifts of all carbon atoms.

    • COSY (Correlation Spectroscopy): A 2D experiment to identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment to correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying the linkage point of the dimer.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure a mass accuracy of <5 ppm.

  • MS/MS Analysis: Select the [M+H]⁺ ion of the dimer for collision-induced dissociation (CID) to obtain a fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like 0.1% trifluoroacetic acid or formic acid.

  • Detection: Monitor the elution profile at a wavelength where nevirapine has strong absorbance (e.g., 280 nm).

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of the this compound to its full structural validation.

G cluster_0 Synthesis cluster_1 Purification and Initial Characterization cluster_2 Structural Validation cluster_3 Detailed Structural Elucidation cluster_4 Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC_HPLC Purity Check (TLC, HPLC) Purification->TLC_HPLC HRMS HRMS (Molecular Formula) TLC_HPLC->HRMS FTIR FTIR (Functional Groups) TLC_HPLC->FTIR NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D MSMS MS/MS (Fragmentation) NMR_1D->MSMS Structure_Confirmation Structure Confirmed NMR_2D->Structure_Confirmation MSMS->Structure_Confirmation

Inter-laboratory Study on Nevirapine Dimer Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical methodologies for the qualification of nevirapine and its related compounds, including the nevirapine dimer, is crucial for ensuring consistent quality and safety in pharmaceutical development. While a specific inter-laboratory study on a this compound reference standard is not publicly available, this guide provides a comprehensive comparison of analytical techniques commonly employed for the analysis of nevirapine and its impurities, which are directly applicable to the qualification of a this compound reference standard.

This guide summarizes key performance data from various studies and outlines detailed experimental protocols. The information presented here is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methods.

Quantitative Data Summary

The performance of analytical methods for nevirapine and its related compounds is critical for accurate quantification and impurity profiling. The following tables summarize key validation parameters from various studies, providing a comparative overview of different High-Performance Liquid Chromatography (HPLC) methods. These parameters are essential for evaluating the suitability of a method for the analysis of a this compound reference standard.

Table 1: Comparison of HPLC Method Performance for Nevirapine Analysis

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.5 - 10Not SpecifiedNot Specified
Accuracy (% Recovery) >96%Not SpecifiedNot Specified
Precision (%RSD) Intra-day: 0.5-0.7, Inter-day: 1.4-1.6Not SpecifiedNot Specified
Limit of Detection (LOD) (µg/mL) 0.600[1]Not SpecifiedNot Specified
Limit of Quantitation (LOQ) (µg/mL) 2.100[1]0.25Not Specified
Retention Time (min) 3.72[2]Not Specified6.748[2]

Table 2: Chromatographic Conditions for Nevirapine Analysis

ParameterMethod AMethod BMethod C
Column BDS Hypersil C-18 (250mm x 4.6mm, 5µm)[2]CLUZEAU column (250mm x 3mm, 5µm)[3]Hibar R 150-4, 6 Purospher STAR RP-18e (5µm)[4]
Mobile Phase Phosphate buffer and acetonitrile (75:25 v/v)[2]Gradient of 0.87 g/L pentane-1-sulfonic acid in phosphate buffer (A) and acetonitrile (B)[3]0.015 M phosphate buffer (pH 3.8) and acetonitrile (88:12 v/v)[4]
Flow Rate (mL/min) 1.5[2]Not Specified1[4]
Detection Wavelength (nm) 220[2]Ultraviolet254[4]
Column Temperature (°C) 23±10[2]Not Specified30[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following are protocols for key experiments related to the analysis of nevirapine and its related substances.

High-Performance Liquid Chromatography (HPLC) for Nevirapine and Related Substances

This method is suitable for the quantification of nevirapine and the detection of its impurities, including potential dimers.

a. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the nevirapine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Solution: Dissolve the sample containing nevirapine in the diluent to achieve a target concentration within the linear range of the method.

  • Forced Degradation Samples: To study the formation of degradation products like dimers, subject the nevirapine solution to stress conditions such as acid, base, oxidation, heat, and light as per ICH guidelines.[1]

b. Chromatographic System:

  • Use a validated HPLC system equipped with a UV detector.

  • The column and mobile phase should be selected based on the specific analytical requirements, as detailed in Table 2.

c. Procedure:

  • Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the concentration of nevirapine and its related substances in the sample by comparing the peak areas with those of the standard.

In Vitro Drug Release Study

This protocol is used to assess the dissolution characteristics of nevirapine formulations.

a. Dissolution Apparatus:

  • USP Type II dissolution apparatus (paddle method).

b. Dissolution Medium:

  • 900 mL of 0.1 N HCl.

c. Procedure:

  • Maintain the dissolution medium at 37±0.5°C.

  • Set the paddle rotation speed to 50 rpm.

  • Introduce the nevirapine formulation into the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Filter the withdrawn samples through a 0.22 micron syringe filter.

  • Analyze the samples for nevirapine content using a validated analytical method like HPLC.[4]

Visualizations

The following diagrams illustrate a generalized workflow for the qualification of a reference standard and a proposed pathway for this compound formation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Inter-laboratory Study & Standardization A Material Sourcing B Structural Elucidation (NMR, MS) A->B C Physicochemical Properties (Solubility, pKa) B->C D Chromatographic Purity (HPLC, GC) C->D E Residual Solvents (GC-HS) D->E F Water Content (Karl Fischer) D->F G Inorganic Impurities D->G H Protocol Development G->H I Sample Distribution to Labs H->I J Data Collection & Statistical Analysis I->J K Establishment of Reference Standard Value J->K L L K->L Certified Reference Standard

Caption: Generalized workflow for reference standard qualification.

G cluster_0 Nevirapine Degradation cluster_1 Analytical Detection NVP Nevirapine Stress Stress Conditions (e.g., Light, Heat, Oxidizing Agents) NVP->Stress Exposure Intermediate Reactive Intermediate NVP->Intermediate Reaction with Stress->Intermediate Formation Dimer This compound Intermediate->Dimer Dimerization HPLC HPLC / UPLC Dimer->HPLC Separation & Quantification MS Mass Spectrometry HPLC->MS Identification

Caption: Proposed pathway for this compound formation and analysis.

References

Evaluating the Impact of Nevirapine Dimer on Drug Product Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in a drug product is a critical quality attribute that can significantly impact its safety and efficacy. For the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, used in the treatment of HIV-1 infection, the formation of a dimeric impurity is a key concern for drug development professionals. This guide provides a comprehensive evaluation of the impact of the nevirapine dimer on drug product quality, offering a comparison with alternative therapies and detailing the experimental protocols necessary for its assessment.

Executive Summary

The this compound, a photodegradation product, can potentially compromise the quality of the final drug product. Its presence may influence critical parameters such as dissolution, stability, and purity. This guide will delve into the formation of this impurity, its analytical detection, and its quantifiable effects on product performance. Furthermore, a comparative analysis with other NNRTIs, namely efavirenz and rilpivirine, will be presented to provide a broader context for drug development and selection.

Impact of this compound on Drug Product Quality

The formation of the this compound is primarily associated with exposure to light (photodegradation). This impurity can alter the physicochemical properties of the drug substance and, consequently, the performance of the drug product.

Purity and Stability

Forced degradation studies have demonstrated that nevirapine is susceptible to degradation under various stress conditions, including acid, base, thermal, oxidative, and photolytic stress.[1][2][3] The formation of the dimer is a specific concern under photolytic conditions. The presence of this and other degradation products necessitates the use of stability-indicating analytical methods to accurately quantify the active pharmaceutical ingredient (API) and its impurities over the product's shelf life. Regulatory specifications typically set limits for individual and total impurities to ensure product safety and efficacy.

Dissolution

While direct studies quantitatively linking the this compound concentration to dissolution rate are not extensively available in the public domain, the presence of any impurity can potentially affect the dissolution profile of a drug product. Changes in the solid-state properties of the drug substance due to the presence of the dimer could influence its solubility and, consequently, the rate at which the drug is released from the dosage form. The Biopharmaceutics Classification System (BCS) classifies nevirapine as a Class II drug, meaning it has low solubility and high permeability.[4] Therefore, any factor affecting its dissolution is of significant concern as it can impact bioavailability.

Comparative Analysis: Nevirapine vs. Alternatives

A comprehensive evaluation of a drug product includes a comparison with available alternatives. Efavirenz and rilpivirine are other commonly used NNRTIs.

FeatureNevirapineEfavirenzRilpivirine
Primary Degradation Pathway PhotodegradationNot specified in detail in provided resultsNot specified in detail in provided results
Common Side Effects Rash, hepatotoxicityCentral nervous system (CNS) side effectsRash, depression, insomnia
Efficacy Effective, but with a lower genetic barrier to resistanceGenerally considered to have a superior clinical outcome in some studies[5]Similar virologic suppression rates to efavirenz, but with a higher rate of virologic failure in some trials[6]
Tolerability Generally well-tolerated, but risk of severe skin reactions and liver toxicityHigher rates of discontinuation due to adverse events compared to rilpivirine[6][7]Better tolerated and less toxic than efavirenz in some studies[7]

Table 1: Comparison of Nevirapine, Efavirenz, and Rilpivirine.

Experimental Protocols

Accurate evaluation of the this compound and its impact requires robust analytical methods.

Protocol 1: Stability-Indicating HPLC Method for Nevirapine and its Dimer

This method is designed to separate and quantify nevirapine from its potential degradation products, including the dimer.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer), with the pH adjusted to ensure optimal separation. A common ratio is 60:40 (acetonitrile:buffer).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 282 nm.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[2]

  • Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[2][3]

Protocol 2: Dissolution Testing of Nevirapine Tablets

This protocol assesses the in-vitro release of nevirapine from a tablet dosage form.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl or other suitable buffer.[4]

  • Rotation Speed: 50 rpm.[4]

  • Temperature: 37 ± 0.5°C.[4]

  • Sampling Times: Multiple time points (e.g., 10, 20, 30, 45, and 60 minutes) to generate a dissolution profile.

  • Sample Analysis: The concentration of nevirapine in the collected samples is determined using a validated analytical method, such as the HPLC method described above.

Visualizing Key Processes

To better understand the relationships and workflows involved in evaluating the this compound, the following diagrams are provided.

cluster_formation Dimer Formation Pathway Nevirapine Nevirapine Molecule Light Light Exposure (Photodegradation) Nevirapine->Light absorbs photons ExcitedState Excited State Nevirapine Light->ExcitedState Dimer This compound ExcitedState->Dimer reacts with another Nevirapine molecule cluster_workflow Experimental Workflow for Quality Assessment Sample Nevirapine Drug Product Stability Stability Study (Stress Conditions) Sample->Stability Dissolution Dissolution Testing Sample->Dissolution HPLC HPLC Analysis Stability->HPLC Dissolution->HPLC Data Data Analysis (Purity, Dissolution Profile) HPLC->Data Report Quality Assessment Report Data->Report cluster_decision Logical Framework for Product Disposition DimerLevel This compound Level > Specification? DissolutionSpec Dissolution Profile Meets Specification? DimerLevel->DissolutionSpec No Reject Reject Product DimerLevel->Reject Yes StabilitySpec Stability Data Meets Specification? DissolutionSpec->StabilitySpec Yes DissolutionSpec->Reject No Release Release Product StabilitySpec->Release Yes StabilitySpec->Reject No

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Nevirapine Dimer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of Nevirapine Dimer, derived from established safety protocols for its monomer, Nevirapine.

I. Understanding the Hazards

Nevirapine is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1] Due to its biological activity, it should be handled with care to avoid exposure. The dimeric form is presumed to share these characteristics.

Key Hazard Information for Nevirapine:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity - oral 4Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[2]
Harmful to aquatic life with long lasting effectsAquatic Chronic 3Avoid release to the environment.
May cause skin and eye irritationSkin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)[2]Wear protective gloves/protective clothing/eye protection/face protection.[2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[2]

II. Experimental Protocol: Disposal of this compound Waste

This protocol outlines the recommended steps for the safe disposal of solid this compound waste and contaminated materials.

Materials:

  • Appropriately labeled, leak-proof, and sealed waste container for chemical waste.

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Waste disposal bags (check institutional guidelines for color-coding).

Procedure:

  • Segregation:

    • Collect all solid this compound waste, including unused compounds and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Keep the container securely closed when not in use.

    • The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

  • Disposal:

    • The recommended method for the disposal of Nevirapine is high-temperature incineration at an approved USEPA (or equivalent) incinerator.[3] This is the preferred method for cytotoxic and other pharmaceutical wastes to ensure complete destruction.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated (Solid, Contaminated Materials) collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container Correctly: - 'Hazardous Waste' - 'this compound' collect->label_waste store_waste Store in Secure, Ventilated Area label_waste->store_waste disposal_co Arrange for Pickup by Licensed Waste Disposal Company store_waste->disposal_co incineration High-Temperature Incineration at Approved Facility disposal_co->incineration

Figure 1. Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.